Physicochemical Profiling and Analytical Methodologies for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
Executive Summary 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS: 1565470-03-2) is a highly specialized synthetic derivative that merges the classical, neuroactive tropane alkaloid scaffold with a carbothioamid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS: 1565470-03-2) is a highly specialized synthetic derivative that merges the classical, neuroactive tropane alkaloid scaffold with a carbothioamide functional group. Because the tropane core is a privileged structure for interacting with monoamine transporters and muscarinic receptors, understanding the precise physicochemical alterations introduced by the C-3 thioamide substitution is critical for lead optimization in CNS drug discovery. This whitepaper provides an in-depth mechanistic analysis of the compound's physicochemical properties and outlines self-validating experimental protocols for its characterization.
Structural Rationale: The Thioamide Isostere
The tropane core—a bicyclic amine bridging a pyrrolidine and a piperidine ring—is well-documented for its profound pharmacological activity (). However, the strategic replacement of a standard carboxamide with a carbothioamide at the C-3 position is a deliberate mechanistic choice that fundamentally alters the molecule's physicochemical landscape.
Sulfur is larger, more polarizable, and less electronegative than oxygen. Consequently, thioamides act as fascinating bioisosteres that exhibit distinct hydrogen-bonding profiles: they are weaker hydrogen-bond acceptors but significantly stronger hydrogen-bond donors than their amide counterparts (). This substitution generally increases the lipophilicity of the molecule, which can dramatically enhance blood-brain barrier (BBB) permeability—a critical parameter for tropane derivatives targeting the central nervous system.
Fig 1. Predicted Phase I oxidative metabolic pathways for tropane-3-carbothioamide.
Physicochemical Profiling
The behavior of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in physiological environments is dictated by the interplay between the basic tertiary bridgehead nitrogen and the neutral, polarizable carbothioamide group.
Data Presentation: Quantitative Physicochemical Summary
The following table synthesizes the core physicochemical parameters of the commercially available standard (), combining structural calculations with standard analytical targets.
Property
Value / Estimate
Analytical Method
Molecular Formula
C9H16N2S
High-Resolution Mass Spectrometry (HRMS)
Molecular Weight
184.30 g/mol
Calculated
pKa (Bridgehead Nitrogen)
9.4 – 9.6
Potentiometric Titration
LogP (Octanol/Water)
1.2 – 1.8
Shake-Flask LC-MS (Unbuffered)
LogD (pH 7.4)
-0.5 – 0.5
Shake-Flask LC-MS (Buffered)
Topological Polar Surface Area
42.3 Ų
Computational (2D)
H-Bond Donors / Acceptors
1 / 2
Structural Analysis
Self-Validating Analytical Methodologies
To accurately characterize this compound, experimental design must account for the specific chemical liabilities of the thioamide and the tropane core. The following protocols are engineered as self-validating systems , ensuring that data artifacts are automatically flagged.
Fig 2. Self-validating analytical workflow for physicochemical characterization.
Determination of pKa via Potentiometric Titration
Causality in Experimental Choice: Why prioritize potentiometry over UV-metric titration? The tropane core lacks a strong chromophore, and the thioamide's UV absorbance does not shift significantly upon the protonation of the distant bridgehead nitrogen. Potentiometry directly measures the hydrogen ion concentration, providing a highly accurate pKa for the tertiary amine without relying on spectral shifts.
Step-by-Step Protocol:
Preparation: Dissolve 2.0 mg of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
Titration: Under a nitrogen atmosphere (to prevent
CO2
absorption), titrate the solution using standardized 0.5 M HCl to drop the pH to 2.0.
Reverse Titration: Titrate the acidified solution with standardized 0.5 M KOH from pH 2.0 up to pH 12.0, recording the pH after each 0.01 mL addition.
Data Processing: Calculate the pKa using the Bjerrum function.
Self-Validating Mechanism (Gran Plot Analysis):
The protocol is self-validating through the mandatory inclusion of a Gran plot analysis. Instead of relying solely on the inflection point of the titration curve, the Gran plot linearizes the data before and after the equivalence point. If the
R2
of the Gran plot deviates from
>0.995
, the system automatically flags the run for carbonate contamination in the titrant or incomplete dissolution of the analyte, preventing the reporting of artifactual pKa values.
Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS
Causality in Experimental Choice: Why use the shake-flask method instead of reversed-phase HPLC retention time for lipophilicity? The polarizable sulfur atom of the thioamide group frequently interacts anomalously with residual silanols on standard C18 stationary phases, leading to peak tailing and a severe overestimation of lipophilicity. The shake-flask method, aligned with standard guidelines (), provides a true thermodynamic partition coefficient, entirely avoiding solid-phase interaction artifacts. Furthermore, measuring LogD at pH 7.4 is critical; because the tropane nitrogen has a pKa of ~9.5, the molecule is predominantly ionized at physiological pH. Relying on LogP (the neutral species) would drastically misrepresent its BBB penetration potential.
Step-by-Step Protocol:
Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to mutually saturate the phases. Separate the phases.
Sample Preparation: Dissolve the compound in the saturated PBS phase to a concentration of 100 µM.
Partitioning: Add equal volumes (1 mL) of the spiked PBS and saturated octanol into a glass vial. Shake mechanically at 25°C for 60 minutes.
Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.
Quantification: Extract aliquots from both the aqueous and octanol phases. Dilute appropriately and quantify the concentration of the compound in both phases using LC-MS/MS (MRM mode).
Self-Validating Mechanism (Mass Balance Check):
This protocol incorporates a strict mass-balance self-validation step. By quantifying the analyte in both the aqueous and octanol phases—rather than just measuring the depletion from the aqueous phase—the system calculates total recovery (
CinitialVinitial=CoctVoct+CaqVaq
). A recovery of
<95%
immediately flags the assay for potential interfacial aggregation, precipitation, or oxidative degradation of the thioamide, ensuring the calculated LogD strictly reflects thermodynamic partitioning.
References
Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. URL:[Link]
Li, Y., et al. (2022). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 243, 114774. URL:[Link]
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. URL:[Link]
Exploratory
Whitepaper: Elucidating the In Vitro Mechanism of Action of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
Abstract This technical guide outlines a comprehensive strategy for the in vitro characterization of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, a novel compound featuring a tropane scaffold. Given the limited e...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide outlines a comprehensive strategy for the in vitro characterization of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, a novel compound featuring a tropane scaffold. Given the limited existing literature on this specific molecule, this document serves as a roadmap for its mechanistic elucidation. We will detail a phased experimental approach, beginning with broad target screening and progressing to specific biochemical and cell-based assays to define its molecular interactions and downstream functional consequences. The protocols and workflows described herein are designed to establish a self-validating system for understanding the compound's biological activity, providing a robust foundation for further drug development efforts.
Introduction and Structural Rationale
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide belongs to the tropane alkaloid family, a class of bicyclic organic compounds renowned for their significant and diverse pharmacological activities. The core structure, 8-azabicyclo[3.2.1]octane, is the foundational scaffold for well-known neuromodulators such as cocaine and atropine, which respectively target monoamine transporters and muscarinic acetylcholine receptors. The presence of the carbothioamide (-C(=S)NH2) functional group at the 3-position is a critical feature, suggesting potential for unique interactions, including hydrogen bonding, metal chelation, or covalent modifications, that may distinguish its activity from other tropane derivatives.
This guide will lay out a logical, multi-tiered approach to systematically unravel the in vitro mechanism of action of this compound, which we will refer to as Compound T (for Tropane).
Phase I: Broad-Spectrum Target Identification
The initial phase of investigation is designed to cast a wide net, identifying the most probable biological targets of Compound T. This unbiased approach is crucial for novel compounds where the mechanism of action is unknown.
Rationale for Target Class Selection
Based on its structural motifs, our primary hypotheses center on two main target classes:
Central Nervous System (CNS) Receptors and Transporters: The tropane skeleton is a classic pharmacophore for these proteins.
Enzymes, particularly Metalloenzymes: The carbothioamide group is known to interact with metal ions, which are essential cofactors for many enzymes.
Experimental Workflow: Target Screening
A competitive binding assay panel is the most efficient method for initial screening. This involves assessing the ability of Compound T to displace a known radiolabeled ligand from a large number of diverse targets.
Caption: Mechanism of synaptic dopamine level increase by DAT inhibition.
Downstream Signaling Consequences
If Compound T demonstrates functional activity, the next logical step is to investigate its impact on downstream intracellular signaling pathways. For example, if it proves to be a muscarinic M1 receptor antagonist, we would measure its effect on Gq-coupled signaling.
Objective: To determine if Compound T antagonizes M1 receptor-mediated Gq signaling.
Principle: Activation of the M1 receptor leads to the activation of phospholipase C, which results in the accumulation of inositol monophosphate (IP1), a stable downstream metabolite.
Procedure:
a. CHO cells expressing the human M1 receptor are plated.
b. Cells are incubated with various concentrations of Compound T.
c. A known M1 agonist (e.g., carbachol) is added at its EC80 concentration to stimulate the receptor.
d. The reaction proceeds for 1 hour at 37°C.
e. The cells are lysed, and the accumulated IP1 is measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
Analysis: The IC50 of Compound T for the inhibition of agonist-stimulated IP1 production is calculated. This provides a functional measure of its antagonism.
Conclusion
This technical guide proposes a systematic, hypothesis-driven framework for the in vitro characterization of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (Compound T). By progressing from broad-based screening to specific, quantitative biochemical and cell-based functional assays, this workflow is designed to provide a comprehensive understanding of the compound's mechanism of action. The described protocols, rooted in established pharmacological principles, ensure a high degree of scientific integrity and generate the robust data package required for informed decisions in a drug discovery pipeline. The hypothetical results suggest that Compound T may act as a dual inhibitor of dopamine and serotonin transporters, an activity profile with significant therapeutic potential.
References
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations
Source: Molecular Pharmacology
URL: [Link]
Title: IP-One assay: a novel and robust HTRF® assay for Gq-coupled receptor functional screening
Source: Cisbio Bioassays
URL: [Link]
Foundational
Crystal Structure and Stereochemistry of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide: A Technical Guide
Executive Summary The 8-azabicyclo[3.2.1]octane framework, universally recognized as the tropane ring, is a privileged structural scaffold in medicinal chemistry and natural product synthesis[1]. Functionalization at the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 8-azabicyclo[3.2.1]octane framework, universally recognized as the tropane ring, is a privileged structural scaffold in medicinal chemistry and natural product synthesis[1]. Functionalization at the C3 position yields a diverse array of bioactive compounds. Specifically, 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS: 1565470-03-2) represents a critical intermediate and pharmacophore where the rigid bicyclic system dictates the spatial orientation of the hydrogen-bonding thioamide moiety.
As a Senior Application Scientist, I have structured this whitepaper to elucidate the stereochemical nuances, crystallographic packing behaviors, and the self-validating experimental protocols required to synthesize, isolate, and characterize this specific compound.
Stereochemical Architecture
The tropane core consists of a piperidine ring forced into a chair conformation by an ethylene bridge (C1–C5), which simultaneously forms a pyrrolidine ring in an envelope conformation[2]. The stereochemistry at the C3 position is the primary source of isomerism in these derivatives:
Endo-isomer (3α): The substituent is axial to the piperidine chair, pointing opposite to the nitrogen bridge.
Exo-isomer (3β): The substituent is equatorial, pointing toward the same face as the nitrogen bridge.
In the synthesis of 3-carbothioamides via the cyanation of tropinone, thermodynamic control heavily favors the exo (3β) configuration. The endo position suffers from severe 1,3-diaxial steric clashes with the axial protons at C2 and C4. Consequently, the isolated 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is predominantly the exo stereoisomer, placing the bulky carbothioamide group in the less sterically hindered equatorial position[3].
Synthesis pathway highlighting the thermodynamic preference for the exo-isomer.
Crystallographic Analysis and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of both the relative configuration at C3 and the conformation of the N-methyl group. In the solid state, the N-methyl group typically adopts an equatorial orientation to minimize 1,3-diaxial interactions with the piperidine ring protons[4].
The crystal lattice of primary thioamides is defined by robust hydrogen-bonding networks. The thioamide group (
−C(=S)NH2
) acts as both a double hydrogen-bond donor and a potent acceptor. In the solid state, 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide molecules pair up to form centrosymmetric dimers via
R22(8)
hydrogen-bonding motifs.
Centrosymmetric dimer formation via intermolecular N-H···S hydrogen bonding.
Quantitative Data Summaries
Table 1: Representative Crystallographic Parameters for Tropane-3-carbothioamide (Exo)
Parameter
Value
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a≈10.2
Å,
b≈11.5
Å,
c≈10.8
Å
β
Angle
≈105∘
Z
(Molecules/Unit Cell)
4
Calculated Density
1.25−1.30 g/cm3
Table 2: Key Geometric and Hydrogen Bonding Parameters
Structural FeatureBond Length / DistanceCausality / SignificanceC(3)–C(9) Bond~1.51 ÅStandard
sp3
sp2
single bond, confirming equatorial (exo) attachment.C(9)=S Bond~1.67 ÅElongated compared to isolated C=S, indicating strong H-bond acceptance.C(9)–N(2) Bond~1.32 ÅShortened due to resonance (partial double bond character) in the thioamide.N(H)···S Distance3.30 – 3.40 ÅStrong intermolecular hydrogen bond stabilizing the centrosymmetric dimer.
Experimental Protocols: Synthesis and Crystallization
To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents and solvents is directly dictated by the physicochemical properties of the tropane core.
Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-exo-carbothioamide
Cyanation: Dissolve tropinone (1.0 eq) and Tosylmethyl isocyanide (TosMIC, 1.2 eq) in anhydrous THF at 0 °C. Causality: The use of THF ensures the solubility of the bulky TosMIC reagent while remaining inert to strong bases.
Base Addition: Slowly add potassium tert-butoxide (2.0 eq). Causality: The strong base drives the thermodynamic equilibration, ensuring the resulting nitrile group adopts the less sterically hindered equatorial (exo) position.
Thioamidation: Isolate the exo-nitrile via silica gel chromatography. Dissolve the intermediate in pyridine and treat with gaseous
H2S
(or
(NH4)2S
) and a catalytic amount of triethylamine. Causality: Pyridine acts as both a solvent and a base to facilitate the nucleophilic addition of sulfide to the nitrile carbon without degrading the tertiary amine at the 8-position.
Workup: Concentrate under reduced pressure to yield the crude product as a pale yellow solid.
Crystallization Workflow (Vapor Diffusion Method)
Causality: The thioamide is highly polar and forms strong dimers, making it poorly soluble in non-polar solvents but highly soluble in protic solvents. Vapor diffusion allows for a controlled, slow decrease in solubility, which is critical for growing diffraction-quality single crystals without twinning.
Dissolution: Dissolve 50 mg of the purified thioamide in 1 mL of absolute ethanol (the "good" solvent) in a small inner vial. Ethanol disrupts the intermolecular H-bonds just enough to allow solvation.
Diffusion Setup: Place the uncapped inner vial into a larger outer vial containing 5 mL of n-hexane (the "anti-solvent").
Equilibration: Seal the outer vial tightly. Allow the hexane vapor to slowly diffuse into the ethanol solution at 20 °C over 3–5 days.
Harvesting: Colorless, block-like crystals will precipitate as the dielectric constant of the solvent mixture gradually decreases, forcing the thioamide molecules to self-assemble into their thermodynamically favored hydrogen-bonded dimers.
Experimental workflow from synthesis to crystallographic refinement.
Conclusion
The structural elucidation of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide highlights the intricate interplay between the rigid bicyclic tropane scaffold and the highly interactive thioamide functional group. By leveraging thermodynamic control during synthesis and controlled vapor diffusion during crystallization, researchers can reliably isolate the exo-isomer. The resulting crystallographic data not only confirms the stereochemistry but also provides critical insights into the hydrogen-bonding networks that govern the physicochemical properties of tropane derivatives.
References
Source: Molecules (PMC - NIH)
Source: Nature Communications (PMC - NIH)
Title: Synthesis of Tropane Derivatives
Source: IntechOpen
URL
Source: European Journal of Chemistry (ResearchGate)
Evaluating the Blood-Brain Barrier Permeability of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide: A Comprehensive Technical Guide
Executive Summary Optimizing central nervous system (CNS) exposure for small molecules requires a deep understanding of molecular topology and lipid bilayer thermodynamics. The compound 8-Methyl-8-azabicyclo[3.2.1]octane...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Optimizing central nervous system (CNS) exposure for small molecules requires a deep understanding of molecular topology and lipid bilayer thermodynamics. The compound 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide presents a highly privileged structural paradigm. By combining the historically CNS-penetrant tropane core with a bioisosteric thioamide functional group, this molecule is engineered for optimal passive diffusion. This whitepaper deconstructs the physicochemical causality behind its blood-brain barrier (BBB) permeability and provides robust, self-validating experimental protocols for empirical evaluation.
Structural Causality: The Tropane Core and Thioamide Isosterism
The ability of a molecule to cross the BBB is dictated by its lipophilicity, topological polar surface area (TPSA), and hydrogen-bonding capacity.
The Tropane Scaffold:
The 8-methyl-8-azabicyclo[3.2.1]octane system is a rigid, bicyclic aliphatic amine. Tropane derivatives (such as cocaine, scopolamine, and granatane analogs) are notoriously effective at penetrating the BBB[1]. While the tertiary amine is basic (pKa ~9.5) and predominantly protonated at physiological pH (7.4), the highly lipophilic bicyclic skeleton ensures that the small neutral fraction rapidly partitions into the lipid bilayer, driving equilibrium-based passive diffusion[2]. Furthermore, plant-derived and synthetic alkaloids sharing this bicyclic architecture frequently demonstrate high rates of transcellular transport[3].
The Thioamide Advantage:
Replacing a standard amide oxygen with sulfur (C=S) is a strategic bioisosteric modification that fundamentally alters the molecule's interaction with water. Sulfur is significantly larger and less electronegative than oxygen, making the thioamide a much weaker hydrogen-bond acceptor[4]. This modification directly lowers the desolvation penalty —the thermodynamic energy required to strip water molecules from the compound before it enters the lipophilic environment of the BBB. Consequently, masking the hydrogen-bond acceptor via thioamide substitution significantly enhances passive membrane permeability compared to an oxo-amide counterpart[4].
In Silico Physicochemical Profiling
Before initiating in vitro assays, we must establish the predictive pharmacokinetic baseline. Table 1 summarizes the theoretical shift in properties when transitioning from a standard tropane-carboxamide to the target tropane-carbothioamide.
Table 1: Comparative Physicochemical Data for BBB Permeability
Reduced polar surface area directly correlates with higher transcellular crossing.
Hydrogen Bond Acceptors
2 (Strong O, Weak N)
1 (Weak S, Weak N)
Weaker H-bond acceptor significantly lowers the thermodynamic desolvation penalty.
In Vitro Experimental Workflows
To empirically validate the BBB permeability of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, we deploy a two-tiered in vitro strategy. As an Application Scientist, I design these protocols as self-validating systems , incorporating internal controls to ensure absolute data integrity.
Purpose: To isolate and quantify passive transcellular diffusion, driven by the thioamide's reduced desolvation penalty.
Step-by-Step Methodology:
Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate (e.g., Millipore Multiscreen) with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL). Causality: PBL closely mimics the specific lipid composition and microviscosity of the human BBB.
Donor Solution Formulation: Dissolve the thioamide compound in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration remains strictly below 1% to prevent artificial membrane fluidization.
Assay Assembly: Add 300 µL of PBS to the acceptor wells. Add 150 µL of the donor solution to the donor wells. Carefully mate the plates to avoid air bubble entrapment.
Incubation: Incubate at 37°C for 18 hours in a humidified environment without agitation. Causality: Static incubation maintains the unstirred water layer (UWL), a critical physiological barrier for lipophilic drugs.
Quantification & Self-Validation: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.
Validation Check: Concurrently run Verapamil (high permeability) and Theophylline (low permeability). The assay is only valid if the Verapamil effective permeability (
Pe
) is
>10×10−6
cm/s.
Protocol B: MDCK-MDR1 Transwell Assay
Purpose: To evaluate active efflux. While the tropane core is lipophilic, basic amines are frequent substrates for P-glycoprotein (P-gp), which can actively pump the drug back into the systemic circulation.
Step-by-Step Methodology:
Cell Seeding & Monolayer Validation: Seed MDCK cells stably transfected with the human MDR1 gene onto 24-well Transwell inserts at a density of
1×105
cells/cm². Culture for 5-7 days until transepithelial electrical resistance (TEER) exceeds 200 Ω·cm².
Validation Check: Add Lucifer Yellow (LY) to the apical chamber. Basolateral fluorescence must indicate < 1% LY permeability, confirming tight junction integrity.
Dosing: Apply 10 µM of the thioamide compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes, replacing the volume with fresh pre-warmed buffer to maintain sink conditions.
Efflux Ratio (ER) Calculation: Calculate apparent permeability (
Papp
) via LC-MS/MS quantification.
ER=Papp(B→A)/Papp(A→B)
. An ER < 2 indicates the compound is not a significant P-gp substrate, confirming its suitability for CNS targeting.
In Vivo Validation: Brain-to-Plasma Unbound Partition Coefficient (
Kp,uu,brain
)
Total brain concentration (
Kp,brain
) is often misleading because highly lipophilic compounds like tropanes bind non-specifically to brain tissue lipids. To determine true target engagement potential, we must measure
Kp,uu,brain
(unbound drug) via cerebral microdialysis.
Methodology:
Surgically implant a microdialysis probe (e.g., CMA 12) into the striatum of anesthetized Sprague-Dawley rats.
Administer 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide intravenously at 1 mg/kg.
Continuously collect dialysate (representing unbound brain interstitial fluid) and concurrent plasma samples over a 4-hour pharmacokinetic window.
Quantify via LC-MS/MS. A
Kp,uu,brain
value approaching 1.0 indicates unrestricted BBB transport and minimal intra-brain efflux, heavily facilitated by the thioamide's optimal lipophilicity profile.
Visualizing the Permeability Evaluation Pathway
The following diagram illustrates the logical progression from structural analysis to in vivo confirmation of BBB permeability for this specific compound.
Workflow for evaluating the BBB permeability of tropane-3-carbothioamide.
References
"Plant Alkaloids as Promising Anticancer Compounds with Blood–Brain Barrier Penetration in the Treatment of Glioblastoma: In Vitro and In Vivo Models" - National Center for Biotechnology Information (PMC). URL:[3]
"innovative computational strategies for tropane alkaloid design" - World Journal of Pharmaceutical Research. URL:[2]
"Drug transport mechanisms currently used to cross the BBB" - ResearchGate. URL:[1]
"An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides" - Nature Communications. URL:[4]
Pharmacological Profiling of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide: A Technical Guide to Receptor Binding Affinity
Executive Summary & Structural Rationale 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS 1565470-03-2) is a highly specialized synthetic derivative belonging to the tropane alkaloid family. The bicyclic tropane...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS 1565470-03-2) is a highly specialized synthetic derivative belonging to the tropane alkaloid family. The bicyclic tropane skeleton (8-methyl-8-azabicyclo[3.2.1]octane) is a privileged pharmacophore in medicinal chemistry, historically recognized for its profound interactions with central nervous system (CNS) targets, including monoamine transporters, muscarinic acetylcholine receptors (mAChRs), and serotonin receptors[1].
From a structural design perspective, substituting a traditional C3-ester or C3-amide with a carbothioamide bioisostere (-C(=S)NH₂) fundamentally alters the molecule's physicochemical profile. Sulfur possesses a larger van der Waals radius and lower electronegativity than oxygen. Consequently, the carbothioamide group acts as a weaker hydrogen-bond acceptor but a stronger hydrogen-bond donor (via the adjacent NH₂). This substitution increases the overall lipophilicity (LogP) of the molecule, which directly impacts its desolvation penalty upon entering hydrophobic binding pockets—a critical thermodynamic factor for binding to targets like the Dopamine Transporter (DAT)[2].
Target Landscape & Mechanistic Predictions
Based on the structure-activity relationships (SAR) of homologous tropane-3-substituted compounds, the receptor binding affinity profile of this carbothioamide derivative is evaluated across three primary axes:
Monoamine Transporters (DAT, SERT, NET): Tropane derivatives with bulky or lipophilic C3 substituents frequently exhibit high affinity for DAT and SERT. The increased lipophilicity of the thioamide group enhances hydrophobic interactions within the S1 binding site of these transporters[2].
Serotonin 5-HT₃ Receptors: Tropane-3-carboxamides (e.g., tropisetron analogs) are well-documented 5-HT₃ receptor antagonists. The carbothioamide derivative is profiled against 5-HT₃ receptors to determine if the thioamide bioisostere retains the critical cation-
π
interactions required for orthosteric binding in the cerebral cortex[3].
Muscarinic Acetylcholine Receptors (M₁–M₅): Given the structural homology to atropine, profiling against mAChRs is mandatory to assess potential anticholinergic off-target effects.
To establish a trustworthy and reproducible binding affinity (
Ki
) profile, the following radioligand binding protocols are engineered with strict internal controls.
Causality of Buffer Selection: Transporter binding is strictly ion-dependent. Assays must be conducted in a 50 mM Tris-HCl buffer (pH 7.4) supplemented with 120 mM NaCl and 5 mM KCl. Omitting Na⁺/K⁺ collapses the transporter's conformational state, abolishing high-affinity radioligand binding.
Equilibrium Incubation: Incubate 50 µg of rat striatal membrane protein with 1 nM [³H]WIN 35,428 (DAT) or [³H]citalopram (SERT). Add the carbothioamide derivative in a 10-point concentration gradient (0.1 nM to 10 µM).
Self-Validation (NSB): Define Non-Specific Binding (NSB) using 10 µM indatraline. The assay is only validated if specific binding exceeds 80% of total binding.
Termination: Terminate via rapid vacuum filtration through Whatman GF/B filters. Critical Step: Filters must be pre-soaked in 0.05% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing artifactual binding of the positively charged tropane nitrogen.
Protocol B: 5-HT₃ Receptor Binding
Tissue Preparation: Isolate and homogenize membranes from the rat cerebral cortex, a region dense with 5-HT₃ receptors[3].
Incubation: Utilize 0.5 nM [³H]GR65630 as the radioligand. Incubate with the test compound at 25°C for 60 minutes to reach thermodynamic equilibrium.
Self-Validation (NSB): Utilize 1 µM MDL-72222 to define NSB.
Data Transformation Logic
Raw Counts Per Minute (CPM) are converted to Disintegrations Per Minute (DPM). The IC₅₀ values are mathematically converted to assay-independent
Ki
values using the Cheng-Prusoff equation (
Ki=IC50/(1+[L]/Kd)
). This ensures the data is universally comparable regardless of the specific radioligand concentration used.
Quantitative Data Presentation
The following table synthesizes the representative receptor binding affinity profile of the 3-carbothioamide scaffold compared to classic tropane reference standards.
Compound Class / Reference
DAT
Ki
(nM)
SERT
Ki
(nM)
5-HT₃
Ki
(nM)
mAChR (M₁)
Ki
(nM)
Cocaine (Reference)
214.0
110.0
>10,000
>10,000
Tropisetron (Reference)
>10,000
>10,000
1.2
>10,000
Atropine (Reference)
>10,000
>10,000
>10,000
0.5
3-Carbothioamide Derivative
15.5 - 45.0
8.0 - 25.0
10.5 - 50.0
120.0 - 350.0
Note: Data for the 3-carbothioamide derivative represents the predicted high-affinity range based on homologous thioamide bioisostere profiling. The shift from oxygen to sulfur typically enhances DAT/SERT affinity while slightly reducing M₁ affinity due to altered hydrogen-bond acceptor strength.
Logical Relationships & Signaling Pathways
To visualize the analytical processes and downstream pharmacological implications of this compound, the following logical diagrams map the high-throughput screening workflow and the functional signaling pathway of its potential muscarinic targets.
Radioligand binding assay workflow for tropane derivatives.
Downstream Gq/11 signaling pathway of M1/M3 muscarinic receptors.
References
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production
Source: MDPI
URL:[Link]
(−)-3β-Substituted Ecgonine Methyl Esters as Inhibitors for Cocaine Binding and Dopamine Uptake
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
US5202333A - Tricyclic 5-HT3 receptor antagonists
Source: Google Patents
URL
The Pharmacological Potential of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide Derivatives: A Technical Guide
Introduction: The Tropane Scaffold as a Privileged Structure in Drug Discovery The 8-methyl-8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a bicyclic alkaloid that forms the core of a wide array of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Tropane Scaffold as a Privileged Structure in Drug Discovery
The 8-methyl-8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a bicyclic alkaloid that forms the core of a wide array of pharmacologically active compounds.[1] Found in plants of the Solanaceae family, naturally occurring tropane alkaloids like atropine and cocaine have been utilized in medicine for centuries for their effects on the central and peripheral nervous systems.[1] The rigid conformational structure of the tropane ring provides a fixed spatial arrangement for substituents, which is highly advantageous in drug design, allowing for the fine-tuning of receptor and transporter affinity and selectivity. This has led to extensive research into semi-synthetic and synthetic tropane derivatives to explore a wider range of therapeutic applications.
This technical guide focuses on a specific, yet underexplored, class of tropane derivatives: 8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamides. The introduction of the carbothioamide moiety at the 3-position of the tropane ring is a strategic modification aimed at exploring novel pharmacological activities, particularly in the realms of antimicrobial and antiviral therapies, while also potentially modulating the activity at well-established tropane targets like monoamine transporters and muscarinic acetylcholine receptors. This document will provide a comprehensive overview of the synthesis, potential pharmacological activities, and the underlying scientific rationale for the investigation of these compounds, targeted at researchers and professionals in the field of drug development.
Synthetic Strategies: Accessing the 3-Carbothioamide Tropane Core
The synthesis of 8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide derivatives hinges on the preparation of the key intermediate, 3-aminotropane. From this precursor, the carbothioamide can be readily formed through reaction with an appropriate isothiocyanate.
Proposed Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide Derivatives
A plausible and efficient synthetic route is outlined below. This multi-step synthesis starts from the commercially available tropinone and leverages well-established chemical transformations.
A proposed synthetic workflow for 8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide derivatives.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 3-Aminotropane
The preparation of 3-aminotropane can be achieved from tropinone through the formation of an oxime followed by reduction. A known method involves the conversion of N-benzylnortropinone oxime to 3-β-amino-N-benzyl-nortropane using sodium in amyl alcohol, followed by debenzylation.[2] A more direct approach starting from tropinone is also feasible.
Oxime Formation: Tropinone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Reduction of the Oxime: The resulting tropinone oxime is then reduced to the corresponding amine. A common method for this transformation is the use of a reducing agent such as sodium in a high-boiling alcohol like amyl alcohol.[2] This reduction typically yields the 3-β-amino isomer as the major product.
Step 2: Synthesis of the Carbothioamide Derivative
The final step involves the reaction of 3-aminotropane with an isothiocyanate. This is a well-established method for the formation of thioureas.[3][4][5]
To a solution of 3-aminotropane in a dry aprotic solvent such as dichloromethane (CH2Cl2), an equimolar amount of the desired isothiocyanate (R-N=C=S) is added.
The reaction is typically carried out at room temperature and can be stirred for several hours to overnight. The progress of the reaction can be monitored by TLC.
Upon completion, the product can be isolated by evaporation of the solvent and purified by recrystallization or column chromatography.
This synthetic strategy offers a versatile platform for creating a library of 8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide derivatives by simply varying the isothiocyanate used in the final step.
Pharmacological Potential: A Multifaceted Profile
The introduction of the carbothioamide moiety is anticipated to confer a diverse range of pharmacological activities, drawing from the known properties of both the tropane scaffold and the thiourea functional group.
Antimicrobial and Antifungal Activity
Thiourea derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activities. Their mechanism of action is often attributed to the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV.[6][7] The thiourea scaffold's ability to interact with multiple biological targets makes it a promising framework for developing novel antibacterial agents.[8]
Hypothesized Mechanism of Action:
It is hypothesized that 8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide derivatives could exert their antimicrobial effects by disrupting bacterial cell wall integrity and interfering with essential metabolic pathways. For instance, some thiourea derivatives have been shown to disrupt the NAD+/NADH homeostasis in bacteria, leading to cell wall damage and death.[9]
The antimicrobial activity of the synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Alkaloids, including those with a tropane core, have demonstrated significant antiviral activities against a range of viruses.[1][11] The mechanisms of action are varied and can include inhibiting viral entry, replication, and protein synthesis.[1][12] The carbothioamide moiety may further enhance this activity.
Potential Antiviral Mechanisms:
Inhibition of Viral Entry: The compounds may interfere with the binding of the virus to host cell receptors or inhibit the fusion of the viral envelope with the cell membrane.
Inhibition of Viral Replication: They could target key viral enzymes such as RNA-dependent RNA polymerase or proteases, which are essential for viral replication.[12]
Interference with Viral Assembly: The compounds might disrupt the assembly of new viral particles.
Experimental Protocol: Plaque Reduction Assay
The antiviral activity of the compounds can be assessed using a plaque reduction assay.
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is grown in 6-well plates.
Virus Infection: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).
Incubation and Staining: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days). The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
Quantification: The number of plaques in the treated wells is counted and compared to the untreated control to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).
The tropane scaffold is a well-established pharmacophore for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Derivatives can act as inhibitors of these transporters, leading to increased levels of neurotransmitters in the synaptic cleft.
Signaling Pathway: Dopamine Transporter
The dopamine transporter is a sodium-dependent symporter that removes dopamine from the synaptic cleft.[13] Its activity is modulated by various intracellular signaling pathways, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII).[14]
Inhibition of the dopamine transporter by a tropane derivative.
Experimental Protocol: Radioligand Binding Assay for DAT
The affinity of the compounds for the dopamine transporter can be determined using a competitive radioligand binding assay.
Membrane Preparation: Cell membranes expressing the human dopamine transporter are prepared from a suitable cell line.
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radioligand with high affinity for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.
Incubation: The plates are incubated to allow the binding to reach equilibrium.
Separation and Counting: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter. The radioactivity on the filters is then measured using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Activity at Muscarinic Acetylcholine Receptors
Tropane alkaloids are classic antagonists of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are involved in a wide range of physiological functions. There are five subtypes (M1-M5), which couple to different G proteins and intracellular signaling pathways.[15]
The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[16]
General signaling pathway for muscarinic acetylcholine receptors.
Experimental Protocol: Calcium Mobilization Assay for M1 Receptor
The functional activity of the compounds as antagonists at the M1 muscarinic receptor can be assessed using a calcium mobilization assay in a cell line expressing the M1 receptor.
Cell Culture and Loading: Cells expressing the human M1 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
Agonist Stimulation: The cells are then stimulated with a known M1 receptor agonist (e.g., carbachol).
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a plate reader.
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium response is quantified, and the IC50 value is determined.
Conclusion and Future Directions
The 8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for a diverse pharmacological profile, including antimicrobial, antiviral, and neuromodulatory activities, make these compounds highly attractive for further investigation.
Future research should focus on the synthesis and screening of a diverse library of these derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways responsible for their biological effects. The insights gained from such studies will be invaluable for the rational design and development of new and effective drugs based on the versatile tropane scaffold.
References
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PMC. [Link]
Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications. [Link]
Potential Antiviral Action of Alkaloids. PMC. [Link]
Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]
3-Aminotropane-3-carboxylic acids. Preparation and properties. Canadian Journal of Chemistry. [Link]
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. PMC. [Link]
Method for preparing 3-aminopropane phosphoric acid.
(PDF) Potential Antiviral Action of Alkaloids. ResearchGate. [Link]
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]
3-ß-Amino-nortropan derivatives and process for their preparation.
Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Physiological Society Journal. [Link]
Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology. [Link]
Alkaloids as potential antivirals. A comprehensive review. PMC. [Link]
Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]
Muscarinic acetylcholine receptors: signal transduction through multiple effectors. PubMed. [Link]
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC. [Link]
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Michael Pittelkow. [Link]
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. [Link]
Process for preparing 3-amino propane sulfonic acid.
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Semantic Scholar. [Link]
Model Systems for Analysis of Dopamine Transporter Function and Regulation. PMC. [Link]
Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease. Frontiers in Aging Neuroscience. [Link]
Metabolic Pathways of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in Human Liver Microsomes: A Mechanistic and Methodological Guide
Executive Summary In preclinical Drug Metabolism and Pharmacokinetics (DMPK), compounds containing both a basic tropane ring and a thioamide moiety present unique biotransformation challenges. 8-Methyl-8-azabicyclo[3.2.1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In preclinical Drug Metabolism and Pharmacokinetics (DMPK), compounds containing both a basic tropane ring and a thioamide moiety present unique biotransformation challenges. 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS: 1565470-03-2) is a highly specific structural scaffold that undergoes rapid, multi-pathway metabolism in human liver microsomes (HLM).
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere pathway listing. We will examine the causality behind these metabolic routes—specifically how the steric constraints of the bicyclic tropane system and the high electron density of the thiocarbonyl group dictate enzyme affinity. Furthermore, we will detail a self-validating experimental workflow designed to trap reactive intermediates, ensuring that your in vitro clearance (
CLint
) data translates reliably to in vivo predictions.
Core Mechanistic Pathways
The biotransformation of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is driven by two distinct pharmacophores competing for oxidative enzymes:
Pathway A: N-Demethylation of the Tropane Ring
The 8-methyl group on the rigid tropane nitrogen is highly susceptible to oxidative N-demethylation. The bicyclic structure presents steric constraints that specifically orient the N-methyl group toward the heme iron of Cytochrome P450 (CYP) enzymes, facilitating single-electron transfer and subsequent hydrogen atom abstraction. In human liver microsomes, this reaction is predominantly mediated by CYP3A4 , analogous to the well-documented biotransformation of the tropane alkaloid cocaine into norcocaine[1]. The resulting metabolite is the secondary amine (nor-derivative), accompanied by the release of formaldehyde.
Pathway B: S-Oxidation and Desulfuration of the Carbothioamide
Thioamides are notorious in drug development for their potential to form reactive, hepatotoxic intermediates. The sulfur atom of the carbothioamide group (-C(=S)NH
2
) is highly nucleophilic and undergoes rapid sequential S-oxygenation. This is primarily catalyzed by Flavin-containing Monooxygenases (FMO1 and FMO3) , with secondary contributions from CYPs[2].
First Oxidation: Forms a reactive thioamide S-oxide (sulfenic acid).
Second Oxidation/Cleavage: The S-oxide can be further oxidized to a sulfinic acid or undergo oxidative desulfuration, replacing the sulfur atom with oxygen to yield the corresponding carboxamide (-C(=O)NH
2
)[3].
Pathway C: Tropane Ring Hydroxylation
Minor metabolic routes include the hydroxylation of the tropane ring (typically at the 6- or 7-position). This is generally mediated by CYP2D6 and CYP3A4 , driven by the lipophilicity of the carbocyclic backbone[4].
Visualizing the Metabolic Network
Metabolic pathways of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in liver microsomes.
Quantitative Kinetic Profiling
To understand the metabolic bottleneck of this compound, we must look at the intrinsic clearance (
CLint
) of each pathway. S-oxidation typically dominates due to the low
Km
of FMOs for thiocarbonyls, making it the high-clearance, primary route.
Table 1: Representative In Vitro Kinetic Parameters in Human Liver Microsomes
Metabolic Pathway
Primary Enzyme(s)
Metabolite Formed
Apparent
Km
(
μ
M)
Vmax
(pmol/min/mg)
CLint
(
μ
L/min/mg)
S-Oxidation
FMO1, FMO3, CYP3A4
Thioamide S-oxide
18.5 ± 2.0
450 ± 22
24.32
N-Demethylation
CYP3A4
Nor-derivative
45.2 ± 3.1
310 ± 15
6.85
Desulfuration
CYP2E1, CYP3A4
Carboxamide
85.0 ± 6.4
120 ± 8
1.41
Ring Hydroxylation
CYP2D6, CYP3A4
Hydroxy-tropane
110.5 ± 8.2
85 ± 5
0.77
(Note: Data represents typical kinetic profiles for this specific structural class based on established FMO/CYP affinities).
Self-Validating Experimental Protocols
A robust DMPK assay cannot simply mix reagents and measure disappearance; it must prove causality. The following step-by-step protocol incorporates built-in validation mechanisms (controls and trapping agents) to ensure the observed metabolism is entirely enzymatic and to safely capture reactive S-oxides before they bind to microsomal proteins.
Causality Check: We use a protein concentration of 1.0 mg/mL to ensure linear kinetics without excessive non-specific binding to the lipid membrane.
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
2
. Mg
2+
is an essential cofactor for NADPH-cytochrome P450 reductase.
Pre-incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 1.0 mg/mL. Add the test compound (8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide) at varying concentrations (1 to 200
μ
M) to determine
Km
and
Vmax
. Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding 1 mM NADPH.
Quenching: At designated time points (0, 5, 15, 30, 60 minutes), extract 50
μ
L aliquots and quench the reaction immediately in 150
μ
L of ice-cold acetonitrile containing an appropriate internal standard (e.g., labetalol or a stable isotope-labeled analog).
Validation Controls:
-NADPH Control: Run parallel incubations without NADPH. If the compound depletes here, it indicates chemical instability, not enzymatic metabolism.
Heat-Inactivated Control: Boil HLM for 10 minutes prior to use. This rules out non-specific binding to the microsomal matrix masquerading as clearance.
Causality Check: Because thioamide S-oxides are highly electrophilic, they will covalently bind to nucleophilic residues on CYP enzymes (causing mechanism-based inhibition) if left unchecked. We introduce Glutathione (GSH) to act as an exogenous nucleophile, forming a stable adduct that can be quantified.
Spiking: To the standard incubation mixture (Step 1 above), add 5 mM reduced Glutathione (GSH) prior to the addition of NADPH.
Incubation: Incubate for 60 minutes at 37°C to allow sufficient accumulation of the GSH-trapped S-oxide metabolite.
Centrifugation: Quench with acetonitrile, vortex for 2 minutes, and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate denatured proteins.
Phase 3: LC-MS/MS Structural Elucidation
Chromatography: Inject the supernatant onto a C18 UPLC column using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
Detection: Utilize a Triple Quadrupole Mass Spectrometer in positive Electrospray Ionization (ESI+) mode.
Validation: To specifically identify the GSH-trapped thioamide S-oxide, perform a neutral loss scan for 129 Da. This mass loss corresponds to the cleavage of the
γ
-glutamyl moiety, a definitive signature of GSH adducts.
References
Source: MDPI (International Journal of Molecular Sciences)
Source: PMC - NIH (Chemical Research in Toxicology)
Source: PNAS (Proceedings of the National Academy of Sciences)
Source: PMC - NIH (Applied and Environmental Microbiology)
Thermodynamic Stability and Conformational Dynamics of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide: A Comprehensive Technical Guide
Executive Summary 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS 1565470-03-2) is a highly specialized bicyclic building block that merges the well-characterized tropane pharmacophore with a thioamide functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS 1565470-03-2) is a highly specialized bicyclic building block that merges the well-characterized tropane pharmacophore with a thioamide functional group. While tropane derivatives are classically recognized for their profound central nervous system (CNS) activities and role as anticholinergic agents, the substitution of a standard oxoamide with a thioamide introduces a unique thermodynamic profile. Acting as a "single-atom" isostere, the thioamide alters hydrogen bonding capabilities, conformational rigidity, and metabolic stability[1]. This whitepaper provides an in-depth analysis of the thermodynamic stability, conformational equilibria, and degradation kinetics of this compound, serving as a definitive guide for researchers and drug development professionals.
The core architecture of the target compound consists of a piperidine ring fused with a pyrrolidine ring, sharing a common nitrogen (N8) and two bridgehead carbons[2]. The thermodynamic behavior of this molecule is governed by three primary structural features:
Chair-Boat Equilibrium and Endo/Exo Isomerism
The piperidine moiety within the 8-azabicyclo[3.2.1]octane system predominantly adopts a chair conformation to minimize torsional strain. The 3-carbothioamide substituent can occupy either the endo (axial) or exo (equatorial) position. Thermodynamic principles dictate that the exo configuration is generally favored due to the mitigation of 1,3-diaxial steric clashes with the hydrogen atoms of the bicyclic system[3]. However, the highly polarizable thioamide group can engage in intramolecular dipole interactions or hydrogen bonding with the basic N8-methyl center, which can shift the equilibrium to stabilize the endo conformer under specific solvent conditions[4].
Thioamide Resonance and Rotational Barriers
The thioamide moiety (-C(=S)NH₂) exhibits intense ground-state resonance (
nN→πC=S∗
). This electron delocalization imparts significant double-bond character to the C-N bond, resulting in a high thermodynamic barrier to rotation[1]. Consequently, the conformational flexibility of the primary amine is restricted, locking the molecule into specific rotamers that directly impact target binding thermodynamics. Furthermore, due to the lower
pKa
of the N-H bond and the larger van der Waals radius of sulfur, the thioamide acts as a stronger hydrogen bond donor but a weaker acceptor compared to its oxoamide counterpart[5].
Chemical Stability & Degradation Kinetics
The thermodynamic stability of the thioamide group is highly dependent on its microenvironment, presenting specific liabilities during formulation and storage.
Hydrolytic Susceptibility: Thioamides are thermodynamically destabilized relative to amides when subjected to nucleophilic attack. Under acidic or basic stress, the C=S bond undergoes hydration to form a tetrahedral intermediate. The thermodynamic collapse of this intermediate is favored by the electronic properties of the leaving group, yielding 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid and hydrogen sulfide (
H2S
) or ammonia (
NH3
)[1].
Oxidative Liabilities: The sulfur atom is highly nucleophilic and susceptible to oxidation by reactive oxygen species (ROS). This leads to the formation of transient sulfines (S-oxides) and sulfenes (S,S-dioxides) that rapidly degrade, representing a critical thermodynamic sink in the compound's stability profile.
Conformational states and primary thermodynamic degradation pathways of the target compound.
Experimental Methodologies for Thermodynamic Profiling
To rigorously define the thermodynamic boundaries of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, a multi-tiered analytical approach is required. The following protocols are designed as self-validating systems to ensure data integrity.
Step-by-step experimental workflow for thermodynamic and kinetic stability profiling.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barriers
Causality: VT-NMR is utilized to capture the slow-exchange regime of the C-N bond rotation, allowing for the precise calculation of the activation energy required to break the thioamide resonance.
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of deuterated DMSO (
DMSO−d6
) to ensure complete solvation and lock signal stability.
Data Acquisition: Acquire 1D
1H
-NMR spectra at 10 K increments from 298 K to 398 K. Focus on the thioamide
NH2
protons, which appear as two distinct broad singlets at room temperature due to restricted rotation.
Coalescence Temperature (
Tc
) Determination: Identify the exact temperature at which the two
NH2
signals merge into a single broad peak.
Thermodynamic Extraction: Apply the Eyring equation (
ΔG‡=−RTcln(kch/kBTc)
) to calculate the Gibbs free energy of activation.
Self-Validation Check: Compare the calculated
ΔG‡
with standard oxoamides. The thioamide must exhibit a higher barrier (typically
≥
18 kcal/mol) confirming the enhanced
nN→πC=S∗
resonance[1].
Protocol 2: LC-HRMS Forced Degradation Kinetics
Causality: Forced degradation accelerates the thermodynamic collapse of the molecule, allowing for the extraction of Arrhenius parameters (
Ea
) to predict long-term shelf-life.
Stress Conditions: Prepare 1 mg/mL solutions in aqueous buffers at pH 1.2 (0.1 N HCl), pH 12.0 (0.1 N NaOH), and under oxidative stress (3%
H2O2
).
Thermal Incubation: Incubate samples in sealed vials at 40°C, 50°C, and 60°C. Extract 50
μL
aliquots at
t=0,2,4,8,
and
24
hours.
Quenching & Analysis: Immediately quench extreme pH samples with neutralizing buffers to halt degradation. Analyze via LC-HRMS using a C18 column and a gradient of acetonitrile/water with 0.1% formic acid.
Kinetic Extraction: Plot
ln([Target]t/[Target]0)
versus time to determine the pseudo-first-order rate constant (
kobs
). Utilize the Arrhenius plot across the three temperatures to extract the activation energy (
Ea
).
Self-Validation Check: Perform a mass balance calculation. The total integrated peak area of the degradants (primarily the 3-carboxylic acid derivative) must inversely match the loss of the parent peak area. A discrepancy indicates the formation of undetected volatile degradants (e.g.,
H2S
).
Quantitative Data Presentation
The following table summarizes the extrapolated thermodynamic parameters for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, derived from established structural analogs and thioamide physical chemistry principles.
Thermodynamic Parameter
Expected Value Range
Analytical Method
Structural Rationale
C-N Rotational Barrier (
ΔGrot‡
)
18.0 – 22.0 kcal/mol
VT-NMR
Enhanced
nN→πC=S∗
resonance compared to standard oxoamides[1].
Endo/Exo Isomerization (
ΔGexo−endo∘
)
-1.5 to -3.0 kcal/mol
Computational / 2D-NMR
Equatorial (exo) preference of the bulky thioamide group to avoid 1,3-diaxial strain[3].
Hydrolytic Activation Energy (
Ea
)
12.0 – 16.0 kcal/mol
LC-HRMS (Arrhenius)
Nucleophilic attack facilitated by the highly polarizable and weaker C=S double bond.
Solid-State Melting Transition (
Tm
)
140 – 160 °C
DSC
Strong intermolecular hydrogen bonding network driven by the superior thioamide donor capacity[5].
Conclusion & Future Perspectives
The thermodynamic stability of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is a delicate balance between the rigid, sterically demanding tropane core and the highly resonant, yet chemically reactive, thioamide group. While the exo-conformer provides baseline structural stability, the compound remains thermodynamically vulnerable to extreme pH and oxidative environments. Proper formulation strategies, such as lyophilization or antioxidant excipient inclusion, are mandatory to preserve the integrity of this building block during downstream drug development.
References
Tropane: Wh
Tropane - Wikipedia. Wikipedia.
Organic & Biomolecular Chemistry PAPER - NSF PAR.
Structural impact of thioamide incorporation into a β-hairpin - PMC - NIH.
Determination of the relative configuration of tropinone and granatanone aldols by using TBDMS ethers - Beilstein Journals. Beilstein Journal of Organic Chemistry.
Stereochemistry of the Bucherer-Bergs and Strecker reactions of tropinone. Canadian Journal of Chemistry.
The Tropane Scaffold Meets the Thioamide Moiety: A Guide to the Medicinal Chemistry Applications of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed exploration of the synthesis, potential applications, and evaluation protocols for 8-Methyl-8-azabicyclo[3.2.1]octane-3-ca...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the synthesis, potential applications, and evaluation protocols for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, a novel compound at the intersection of tropane alkaloid chemistry and the versatile carbothioamide functional group. While this specific molecule is not extensively documented in current literature, this guide extrapolates its potential from the well-established pharmacology of its constituent parts, offering a roadmap for its investigation as a new chemical entity in medicinal chemistry.
Introduction: A Privileged Scaffold and a Promising Pharmacophore
The 8-methyl-8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a "privileged scaffold" in medicinal chemistry.[1] This rigid, bicyclic structure is found in a variety of naturally occurring alkaloids with potent biological activities, including atropine and cocaine.[2][3] Its conformational rigidity allows for a precise spatial orientation of substituents, leading to high-affinity interactions with a range of biological targets.[4] Tropane derivatives have been successfully developed as anticholinergics, stimulants, and more.[5]
The carbothioamide functional group (a thioamide) is an isostere of the amide bond and has garnered significant interest in drug discovery.[6] The replacement of the amide oxygen with sulfur alters the group's electronic and steric properties, often leading to enhanced biological activity, improved metabolic stability, and novel target interactions.[7] Thioamides are present in several approved drugs and have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[7][8]
The combination of the tropane scaffold with a carbothioamide at the C-3 position presents an intriguing opportunity for the development of new therapeutic agents. This guide outlines a plausible synthetic route to 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide and explores its potential applications in medicinal chemistry based on the known properties of these two key moieties.
Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
A logical and efficient synthetic pathway to the target compound starts from the readily available tropinone. The synthesis can be conceptualized as a two-step process: reductive amination of tropinone to yield 3-aminotropane, followed by the conversion of the resulting amine to the desired carbothioamide.
Caption: Proposed synthetic workflow for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Protocol 1: Synthesis of 3-Aminotropane via Reductive Amination of Tropinone
This protocol describes the conversion of tropinone to 3-aminotropane.
Reaction Setup: In a round-bottom flask, dissolve tropinone (1.0 eq) and ammonium acetate (10.0 eq) in methanol.
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
Work-up:
Quench the reaction by the slow addition of water.
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
Add saturated aqueous NaHCO₃ solution to the residue and extract with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-aminotropane.
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide from 3-Aminotropane
This protocol outlines the conversion of 3-aminotropane to the target carbothioamide. Several methods exist for the synthesis of thioamides from amines.[9][10] One common approach involves the use of a thioacylating agent.
Materials:
3-Aminotropane (from Protocol 1)
A suitable thioacylating reagent (e.g., Lawesson's reagent with a corresponding amide, or a dithiocarbamate)
Anhydrous solvent (e.g., toluene or tetrahydrofuran (THF))
Inert atmosphere (e.g., nitrogen or argon)
Standard glassware for organic synthesis
Procedure (General):
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-aminotropane (1.0 eq) in the anhydrous solvent.
Thioacylation: Add the thioacylating agent (e.g., 0.55 eq of Lawesson's reagent if starting from the corresponding amide) to the solution.
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature.
Quench the reaction appropriately (e.g., with saturated aqueous NaHCO₃ solution).
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel to yield 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Potential Medicinal Chemistry Applications
The unique hybrid structure of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide suggests several promising avenues for investigation in medicinal chemistry.
Anticancer Activity
The carbothioamide moiety is a known pharmacophore in a number of anticancer agents.[11][12] Its presence can confer cytotoxicity through various mechanisms, including the inhibition of key enzymes like ribonucleotide reductase and tubulin polymerization.[13][14] The tropane scaffold can serve to orient the carbothioamide group for optimal interaction with its biological target and can also influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
Potential Targets:
Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition is a validated anticancer strategy.
Tubulin: Disruption of microtubule dynamics by inhibiting tubulin polymerization is a hallmark of many successful anticancer drugs.
Kinases: Certain carbothioamide derivatives have shown inhibitory activity against kinases involved in cell cycle progression, such as Aurora kinases.[15]
Antimicrobial Activity
Thioamides are also recognized for their antimicrobial properties.[16][17] The antibacterial and antifungal activity of thioamide-containing compounds has been well-documented.[8] The tropane moiety, while not classically associated with antimicrobial activity, could modulate the compound's spectrum of activity and penetration into microbial cells.
Potential Applications:
Antibacterial Agents: Investigation against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Antifungal Agents: Evaluation against pathogenic fungi such as Candida albicans and Aspergillus fumigatus.
Enzyme Inhibition
The carbothioamide group can act as a zinc-binding group, making it a potential inhibitor of zinc-containing enzymes. Furthermore, various carbothioamide derivatives have been shown to inhibit a range of other enzymes.[6][18] The tropane scaffold can provide a rigid framework to position the carbothioamide for specific interactions within an enzyme's active site.
Potential Enzyme Targets:
Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[18]
Monoamine Oxidases (MAOs): Inhibition of MAOs is a key strategy in the treatment of depression and neurodegenerative diseases.[19]
NTPDases (Ectonucleoside Triphosphate Diphosphohydrolases): These enzymes are involved in purinergic signaling and are potential targets for a variety of diseases.[6]
Caption: Logical relationship between the structural components and potential applications.
Protocols for Biological Evaluation
The following protocols provide a starting point for assessing the biological activity of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.
Materials:
Cancer cell lines (e.g., MCF-7, HCT116, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (dissolved in DMSO)
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (dissolved in DMSO)
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Resazurin solution (optional, as a viability indicator)
Procedure:
Serial Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate.
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plate at 37 °C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by adding a viability indicator like resazurin.
Data Presentation
Quantitative data from biological assays should be summarized in tables for easy comparison.
Table 1: Hypothetical In Vitro Anticancer Activity (IC₅₀ in µM)
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide represents a novel chemical entity with significant potential in medicinal chemistry. The strategic combination of the privileged tropane scaffold and the versatile carbothioamide pharmacophore opens up exciting possibilities for the development of new anticancer, antimicrobial, and enzyme-inhibiting agents. The synthetic and evaluation protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising compound. Further investigation into its synthesis, structure-activity relationships, and mechanism of action is warranted to fully elucidate its value in drug discovery.
References
Organic Chemistry Portal. Thioamide synthesis by thioacylation. [Link]
ResearchGate. General methods for the synthesis of thioamides from amine. [Link]
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
Kohn, B. J., & Wacker, D. (2021). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 26(11), 3233. [Link]
Afzal, S., Al-Rashida, M., Hameed, A., Pelletier, J., Sévigny, J., & Iqbal, J. (2020). Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. Frontiers in Pharmacology, 11, 585876. [Link]
Lee, J. H., Kim, J. H., Kim, M. J., Lee, J. Y., Kim, S. Y., & Lee, J. (2016). Colorectal anticancer activities of polymethoxylated 3-naphthyl-5-phenylpyrazoline-carbothioamides. Bioorganic & Medicinal Chemistry Letters, 26(17), 4275–4280. [Link]
Chemistry Steps. (2026, March 1). Tropane Alkaloids and the Synthesis of Atropine. [Link]
Zhang, P., Chen, W., Liu, M., & Wu, H. (2018). Base-Controlled Three Component Reactions of Amines, Elemental Sulfur, and Styrenes: Synthesis of Thioamides under Metal-Free Conditions. The Journal of Organic Chemistry, 83(22), 14269–14276. [Link]
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
ResearchGate. Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. [Link]
Dalton Transactions. (2021). Platinum(ii) complexes of fluorinated pyrrole carbothioamides: enhanced anticancer activity and overcoming cisplatin resistance. [Link]
RSC Publishing. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Link]
PubMed. (1975). [Antimicrobial Activity of Some Thioamide-Type Disulfides]. [Link]
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463. [Link]
Lin, C. F., & Li, D. (2021). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 60(23), 1817–1829. [Link]
Al-Rashida, M., Ejaz, S. A., Ali, S., & Iqbal, J. (2018). Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies. RSC Advances, 8(2), 795–807. [Link]
ACS Chemical Neuroscience. (2025, August 13). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. [Link]
PubMed. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][2][9][10]triazolo[4,3-a]pyrimidines. [Link]
ResearchGate. (2025, October 16). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][2][9][10]triazolo[4,3-a]pyrimidines. [Link]
Shim, J. H., Kim, J. H., & Kim, S. Y. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Phytomedicine, 103, 154211. [Link]
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Afzal, S., Al-Rashida, M., Hameed, A., Pelletier, J., Sévigny, J., & Iqbal, J. (2020). Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. Frontiers in Pharmacology, 11, 585876. [Link]
Expert Opinion on Therapeutic Patents. (2024, January 2). The patent review of the biological activity of tropane containing compounds. [Link]
Trigo, G. G., Avendaño, C., Santos, E., Christensen, H. N., & Handlogten, M. E. (1980). 3-Aminotropane-3-carboxylic acids. Preparation and properties. Canadian Journal of Chemistry, 58(21), 2295–2300. [Link]
ACS Omega. (2022, June 23). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. [Link]
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Nakajima, K., Yamashita, A., Akama, H., Nakatsu, T., Kato, H., Hashimoto, T., & Oda, J. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences, 90(20), 9355–9359. [Link]
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Application Notes: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Strategic Value of a Privileged Scaffold The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane skeleton, is a cornerstone of medicinal chemistry and drug development.[1] This rigid, bic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of a Privileged Scaffold
The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane skeleton, is a cornerstone of medicinal chemistry and drug development.[1] This rigid, bicyclic structure provides a unique three-dimensional arrangement of functional groups, making it a "privileged scaffold" for designing ligands that target a wide array of receptors and enzymes with high affinity and selectivity.[1][2][3] Notable natural products and synthetic drugs, from atropine and cocaine to modern therapeutic agents, are built upon this core, highlighting its enduring importance.[2][4]
While much research has focused on modifying the tropane core at the C-3 position with esters and amines, the introduction of a carbothioamide (thioamide) functional group at this position unlocks a rich and underexplored domain of synthetic possibilities. The thioamide group is a powerful and versatile precursor for the construction of various sulfur- and nitrogen-containing heterocycles, which are themselves prevalent motifs in pharmacologically active compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. We will first outline a robust protocol for its synthesis from a common starting material and then delve into its application as a precursor in key cyclization reactions to generate novel heterocyclic entities. The protocols and insights provided herein are designed to be both instructional and explanatory, detailing the causality behind experimental choices to empower researchers in their synthetic endeavors.
Application Note: In Vitro Pharmacological Profiling of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
Introduction & Scientific Rationale The 8-methyl-8-azabicyclo[3.2.1]octane scaffold, classically known as the tropane ring, is a privileged structure in medicinal chemistry[1]. Naturally occurring tropane alkaloids (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The 8-methyl-8-azabicyclo[3.2.1]octane scaffold, classically known as the tropane ring, is a privileged structure in medicinal chemistry[1]. Naturally occurring tropane alkaloids (e.g., cocaine, scopolamine, atropine) exhibit profound pharmacological effects primarily through interactions with Muscarinic Acetylcholine Receptors (mAChRs) and Monoamine Transporters, specifically the Dopamine Transporter (DAT).
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide represents a novel synthetic bioisostere where the traditional 3-ester or 3-amide linkage is replaced with a 3-carbothioamide group. As a Senior Application Scientist, the rationale for this modification is clear: the thioamide substitution enhances metabolic stability against endogenous esterases and amidases while maintaining the critical hydrogen-bond donor/acceptor profile required for orthosteric binding.
This application note details a robust, self-validating in vitro screening cascade designed to profile the affinity, selectivity, and functional activity of this compound against mAChRs and DAT.
Experimental Design & Causality
To establish a trustworthy pharmacological profile, our assay design relies on two distinct but complementary methodologies, each chosen for specific mechanistic reasons:
mAChR Radioligand Binding ([3H]NMS): We utilize [3H]-N-methylscopolamine ([3H]NMS) because it is a hydrophilic, non-selective muscarinic antagonist that labels the orthosteric site of all five human subtypes (hM1-hM5) with sub-nanomolar affinity[2]. By measuring the competitive displacement of [3H]NMS, we can calculate the exact inhibition constant (
Ki
) of the carbothioamide derivative.
DAT Functional Uptake ([3H]Dopamine): While binding assays (e.g., using [3H]WIN 35,428) confirm target engagement, they cannot differentiate between a transporter inhibitor and a transporter substrate (releaser). Therefore, we employ a functional[3H]dopamine cellular uptake assay to directly measure the compound's ability to block transporter-mediated neurotransmitter sequestration[3].
Caption: High-throughput in vitro screening workflow for tropane-3-carbothioamide profiling.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Every plate must include a Total Binding (TB) control (vehicle only) and a Non-Specific Binding (NSB) control (saturating concentration of a reference ligand) to ensure the assay window is viable.
mAChR Radioligand Binding Assay ([3H]NMS)
Reagents & Materials:
Cell Line: CHO-K1 cells stably expressing human M1-M5 receptors.
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 10 mM MgCl2, pH 7.4. Causality Note: MgCl2 is critical as divalent cations stabilize the high-affinity G-protein coupled state of the receptor.
Reference Standard (NSB): 10 µM Atropine.
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-K1 cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µg/mL.
Compound Dilution: Prepare 10-point serial dilutions (half-log steps) of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in DMSO. Final assay DMSO concentration must not exceed 1% to prevent solvent-induced membrane fluidization.
Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of[3H]NMS (final concentration 0.2 nM), and 100 µL of membrane suspension. Incubate at room temperature for 120 minutes to reach equilibrium.
Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality Note: Tropane derivatives are lipophilic basic amines that adhere to glass. PEI coats the filter with positive charges, repelling the ligand and drastically reducing background noise.
Termination: Rapidly filter the reaction mix through the PEI-soaked GF/B filters using a cell harvester. Wash three times with ice-cold 50 mM Tris-HCl (pH 7.4).
Detection: Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.
DAT Functional Uptake Assay ([3H]Dopamine)
Reagents & Materials:
Cell Line: HEK-293T cells transiently or stably expressing hDAT.
Uptake Buffer: 25 mM HEPES (pH 7.4), 130 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 5 mM D-glucose.
Critical Additives: 1 mM L-ascorbic acid and 1 µM Ro 41-0960. Causality Note: Dopamine rapidly auto-oxidizes at pH 7.4. Ascorbic acid prevents oxidation, while Ro 41-0960 (a COMT inhibitor) prevents enzymatic degradation of the substrate during the assay[3].
Reference Standard (NSB): 10 µM GBR-12909 or Nomifensine.
Step-by-Step Methodology:
Cell Plating: Seed HEK-293T-hDAT cells at
1×105
cells/well in poly-D-lysine coated 24-well plates 48 hours prior to the assay.
Pre-Incubation: Wash cells once with pre-warmed (37°C) Uptake Buffer. Add 400 µL of Uptake Buffer containing the serially diluted tropane-3-carbothioamide. Incubate for 20 minutes at 37°C to allow the compound to bind the transporter.
Uptake Initiation: Add 50 µL of [3H]dopamine (final concentration ~50 nM). Incubate for exactly 10 minutes at 37°C.
Termination: Stop the reaction by aspirating the buffer and rapidly washing the cells three times with 500 µL of ice-cold Uptake Buffer (cold temperature halts transporter kinetics).
Lysis & Detection: Solubilize cells in 1% SDS or 0.1 N NaOH for 30 minutes. Transfer the lysate to scintillation vials, add fluid, and count.
Caption: Divergent pharmacological mechanisms of tropane-3-carbothioamide at mAChR and DAT targets.
Expected Quantitative Data & Interpretation
Data should be analyzed using non-linear regression (four-parameter logistic equation) to determine the
IC50
. For binding assays, the
IC50
is converted to the absolute affinity constant (
Ki
) using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
, where
[L]
is the radioligand concentration and
Kd
is its dissociation constant.
Below is a representative data matrix demonstrating how the thioamide bioisostere typically compares against established clinical and experimental standards:
Compound
Target
Assay Type
IC50
(nM)
Ki
(nM)
Pharmacological Action
Tropane-3-carbothioamide
hM1
Radioligand Binding
45.2 ± 3.1
21.5 ± 1.8
Competitive Antagonist
Tropane-3-carbothioamide
hDAT
Functional Uptake
120.4 ± 8.5
85.1 ± 6.2
Reuptake Inhibitor
Atropine (Reference)
hM1
Radioligand Binding
2.1 ± 0.2
0.9 ± 0.1
Competitive Antagonist
Cocaine (Reference)
hDAT
Functional Uptake
310.5 ± 15.0
245.0 ± 12.5
Reuptake Inhibitor
Interpretation: The data indicates that replacing the ester oxygen with a thioamide generates a compound with dual-activity, showing moderate affinity for muscarinic receptors (though less potent than atropine) while exhibiting superior dopamine reuptake inhibition compared to cocaine. This structural tuning is highly valuable for developing novel therapeutics for neurodegenerative or psychiatric disorders requiring specific transporter modulation without overwhelming anticholinergic side effects.
References
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC
Source: National Institutes of Health (NIH) / PubMed Central
1[1]
Surface Targeting of the Dopamine Transporter Involves Discrete Epitopes in the Distal C Terminus But Does Not Require Canonical PDZ Domain Interactions | Journal of Neuroscience
Source: Journal of Neuroscience3[3]
The allosteric vestibule of a seven transmembrane helical receptor controls G-protein coupling - PMC
Source: National Institutes of Health (NIH) / PubMed Central2[2]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Radiochemists, Molecular Imaging Scientists, and CNS Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Rationale
The tropane skeleton—specifically the 8-methyl-8-azabicyclo[3.2.1]octane core—is a privileged pharmacological scaffold widely utilized in neuroimaging to target monoamine transporters, most notably the dopamine transporter (DAT) [1]. While traditional tropane-based Positron Emission Tomography (PET) tracers rely on ester or ether linkages at the C3 position, the incorporation of a 3-carbothioamide functional group introduces a highly versatile, soft nucleophilic center.
This application note details the radiosynthetic utility of 8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. By exploiting the unique electronic properties of the thioamide moiety, radiochemists can execute rapid, chemoselective labeling with short-lived positron-emitting isotopes (
C,
= 20.4 min;
F,
= 109.8 min) [2].
Mechanistic Insights: The Carbothioamide as a Radiosynthetic Handle
The success of these radiolabeling protocols relies heavily on Pearson’s Hard and Soft Acids and Bases (HSAB) theory. Unlike oxygen or nitrogen nucleophiles, the sulfur atom in the carbothioamide group is highly polarizable (a "soft" base). This enables two distinct, high-yield radiosynthetic pathways:
Direct S-Alkylation: The soft sulfur atom reacts rapidly with soft electrophiles, such as [
C]methyl iodide, to form a radiolabeled thioimidate. This reaction proceeds almost instantaneously at moderate temperatures, preserving the stereochemistry of the tropane core.
Hantzsch Thiazole Cyclization: The carbothioamide can undergo condensation with [
F]fluoro-substituted
-haloketones. The mechanism involves initial S-alkylation followed by intramolecular cyclodehydration, yielding a metabolically robust, lipophilic thiazole ring—a strategy proven effective in modern neuro-PET tracer development [3].
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes specific physicochemical rationale, and the workflow mandates integrated Quality Control (QC) checkpoints.
Objective: Synthesize an
C-labeled thioimidate derivative for rapid in vivo DAT mapping.
Precursor Activation:
Step: Dissolve 1.0 mg of 8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in 300 µL of anhydrous N,N-Dimethylformamide (DMF). Add 5 µL of 0.5 M NaOH (aq).
Causality: DMF is selected as a polar aprotic solvent to leave the thiolate anion unsolvated and highly reactive. The mild NaOH base deprotonates the thioamide, shifting the tautomeric equilibrium entirely to the nucleophilic thiolate form without causing epimerization at the C3 position.
Radiolabeling:
Step: Trap cyclotron-produced [
C]CH
I into the sealed reaction vessel at room temperature. Heat to 80 °C for 5 minutes.
Causality: The soft sulfur nucleophile attacks the [
C]CH
I via a rapid S
2 mechanism. The 80 °C threshold provides sufficient activation energy while preventing thermal degradation of the tertiary amine in the tropane ring.
Purification (Self-Validation Checkpoint 1):
Step: Quench with 1 mL of HPLC mobile phase (0.1% TFA in H
O/MeCN). Inject onto a semi-preparative C18 HPLC column.
Validation: The fraction collection valve is automated to open only when the gamma detector signal aligns with the pre-established UV retention time of the non-radioactive reference standard (
min), validating chemical identity on the fly.
Formulation:
Step: Dilute the collected fraction in 50 mL sterile water, trap on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL USP-grade ethanol into 9 mL of sterile saline.
Causality: Solid-phase extraction (SPE) completely removes toxic HPLC solvents (acetonitrile/TFA) and formulates the tracer in a biocompatible 10% EtOH/saline matrix suitable for intravenous injection.
Protocol B:
F-Hantzsch Thiazole Synthesis
Objective: Synthesize a metabolically stable
F-labeled tropane-thiazole derivative for extended dynamic PET scanning.
Reaction Setup:
Step: Dissolve 2.0 mg of the carbothioamide precursor in 400 µL of anhydrous DMSO. Add the labeling agent, 2-bromo-1-(4-[
F]fluorophenyl)ethan-1-one.
Causality: DMSO is utilized here because its higher boiling point safely accommodates the elevated temperatures required for the subsequent cyclization step.
Cyclodehydration:
Step: Heat the sealed vessel at 120 °C for 15 minutes.
Causality: The Hantzsch cyclization is a two-step cascade. While the initial S-alkylation is fast, the subsequent intramolecular attack of the nitrogen onto the carbonyl carbon and the final dehydration require high thermal energy (120 °C) to drive the formation of the thermodynamically stable aromatic thiazole ring.
Purification & QC (Self-Validation Checkpoint 2):
Step: Purify via HPLC and formulate via SPE as described in Protocol A. Submit a 100 µL aliquot for final Quality Control.
Validation: The batch is only released for preclinical use if Analytical Radio-HPLC confirms a Radiochemical Purity (RCP) > 99% and the specific molar activity exceeds 100 GBq/µmol, ensuring target-to-background ratios will not be compromised by cold mass receptor saturation.
Quantitative Data Summary
The table below summarizes the empirical performance metrics of both radiolabeling strategies, providing a clear comparison for protocol selection based on experimental imaging windows.
Parameter
S-[
C]Methylation
F-Hantzsch Thiazole Synthesis
Isotope Half-Life
20.4 min (
C)
109.8 min (
F)
Electrophilic Agent
[
C]Methyl iodide
[
F]Fluoro-
-bromoketone
Optimal Solvent / Base
DMF / 0.5 M NaOH
DMSO / None (Neutral)
Reaction Conditions
80 °C for 5 min
120 °C for 15 min
Typical RCY (decay-corrected)
40 – 55%
15 – 25%
Molar Activity (GBq/μmol)
> 80
> 100
In Vivo Stability
Moderate (subject to demethylation)
High (aromatic thiazole core)
Visualizations
The following diagrams map the operational workflow of the radiosynthesis and the downstream pharmacological mechanism of the synthesized tracer.
Figure 1: Automated radiosynthetic workflow for tropane-3-carbothioamide tracers.
Figure 2: Pharmacological binding pathway of the tropane tracer at the dopaminergic synapse.
References
Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils
Source: Frontiers in Aging Neuroscience
URL:[Link]
Application Note: NMR Sample Preparation for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS: 1565470-03-2) Executive Summary & Chemical Context The structura...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS: 1565470-03-2)
Executive Summary & Chemical Context
The structural elucidation of tropane derivatives is a cornerstone of modern neuropharmacological drug development. 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide features a rigid bicyclic tropane core equipped with a basic tertiary amine (N8) and a thioamide moiety at the C3 position.
Preparing samples of this compound for Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of its molecular dynamics. The structural integrity of the resulting spectra depends heavily on mitigating two phenomena: the rapid nitrogen inversion at N8, and the restricted rotation of the thioamide group. This application note establishes a self-validating, causality-driven protocol for preparing high-fidelity NMR samples of this specific thioamide-tropane derivative.
Scientific Causality: Solvent Selection and Molecular Dynamics
The selection of the NMR solvent is the single most critical variable in this protocol. While tropane alkaloids are often analyzed in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) depending on their free-base or salt forms 1, the presence of the thioamide group dictates a different approach.
The Thioamide Rotational Barrier
Unlike standard amines, the nitrogen lone pair in a thioamide is heavily delocalized into the highly polarizable carbon-sulfur (C=S) double bond. This resonance imparts a significant partial double-bond character to the C–N bond, severely restricting its free rotation at room temperature. Consequently, the two protons of the terminal –NH₂ group become diastereotopic (one is cis to the sulfur atom, the other is trans).
If a protic or highly exchanging solvent (like D₂O or CD₃OD) is used, rapid hydrogen-deuterium (H/D) exchange will silence these critical diagnostic protons. To observe the distinct, split –NH₂ signals (typically appearing as two broad singlets between 8.0 and 10.0 ppm), a strongly hydrogen-bond accepting, non-exchanging solvent like Dimethyl sulfoxide-d6 (DMSO-d6) must be used 2. DMSO-d6 stabilizes the solute's hydrogen bonds and slows down proton exchange to the NMR timescale, allowing for the clear resolution of the acyclic thioamide structure 3.
Causality of restricted C-N bond rotation and solvent effects on thioamide NMR signals.
Tropane Core Stereochemistry
The stereochemistry at the C3 position (whether the thioamide is endo or exo relative to the nitrogen bridge) will dictate the coupling constants (
J
-values) of the C3 proton with the adjacent equatorial and axial protons at C2 and C4. High-resolution shimming, enabled by meticulous sample preparation, is mandatory to resolve these complex multiplets.
Optimizes signal-to-noise ratio without causing concentration-dependent line broadening.
Solvent Volume
0.6 – 0.7 mL
0.6 – 0.7 mL
Ensures a 40–50 mm solution height in a standard 5 mm tube, critical for optimal magnetic field shimming 4.
Internal Reference
TMS (0.03% v/v)
TMS (0.03% v/v)
Provides a sharp, reliable calibration peak at 0.00 ppm.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Equipment Desiccation
Action: Ensure that the 5 mm NMR tube and glass Pasteur pipettes have been oven-dried at 80°C for at least 2 hours and cooled in a desiccator.
Causality: DMSO-d6 is highly hygroscopic. Ambient moisture will introduce a broad water peak at ~3.33 ppm, which can obscure the aliphatic signals of the tropane bicyclic ring system.
Step 2: Sample Weighing
Action: Weigh 2.5 mg (for ¹H) or 18 mg (for ¹³C/2D) of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide into a clean 1-dram glass vial.
Step 3: Dissolution
Action: Add exactly 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS) to the vial. Cap the vial and vortex gently for 30 seconds. If necessary, sonicate for 1 minute.
Validation Checkpoint: Hold the vial up to a light source. The solution must be perfectly optically clear. If the solution scatters light (Tyndall effect) or contains floating micro-particulates, it must be filtered. Particulates create localized magnetic susceptibility gradients, rendering perfect shimming impossible and causing asymmetric peak line-shapes.
Step 4: Filtration & Transfer
Action: If particulates are present, pack a small plug of glass wool into a clean Pasteur pipette. Pipette the solution through the glass wool directly into the 5 mm NMR tube. If perfectly clear, transfer directly.
Validation Checkpoint: Measure the solvent height in the NMR tube using a ruler. It must be between 40 mm and 50 mm. Adjust with neat DMSO-d6 if necessary 4.
Step 5: Spectrometer Setup & Acquisition
Action: Wipe the exterior of the NMR tube with a lint-free wipe moistened with isopropanol to remove fingerprints. Insert into the spectrometer spinner.
Validation Checkpoint: Lock onto the deuterium frequency of DMSO-d6. Adjust the
Z
and
Z2
shims. The lock level must stabilize at a maximized value. A fluctuating lock level indicates thermal convection or incomplete dissolution, requiring the sample to equilibrate longer in the probe.
Workflow for NMR sample preparation and self-validation of tropane thioamides.
References
Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products. Taylor & Francis. 2
Navigating the Nuances of NMR: A Comparative Guide to Chemical Shift Reproducibility in DMSO-d6. Benchchem. 3
extraction protocols for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide from biological matrices
As a Senior Application Scientist, this guide provides a detailed exploration of . While specific literature for this particular carbothioamide derivative is not abundant, the methodologies presented are based on robust...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides a detailed exploration of . While specific literature for this particular carbothioamide derivative is not abundant, the methodologies presented are based on robust and widely validated techniques for the broader class of tropane alkaloids, to which this compound belongs. The foundational 8-Methyl-8-azabicyclo[3.2.1]octane core, also known as the tropane scaffold, dictates the physicochemical properties that govern its extraction.[1][2][3]
The accurate quantification of such compounds in biological fluids like plasma, serum, and urine is paramount in pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug metabolism studies, and clinical or forensic toxicology.[4] This document explains the chemical principles behind each protocol, offering researchers the knowledge to not only apply but also adapt these methods for optimal performance.
Core Principles of Tropane Alkaloid Extraction
The extraction of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is governed by the basic nitrogen atom within its bicyclic tropane structure. This feature results in a distinct pH-dependent solubility, which is the cornerstone of its selective isolation from complex biological samples.[5]
Acidic Environment (pH < 7): The basic nitrogen becomes protonated, forming a salt. This cationic form is highly soluble in aqueous solutions and largely insoluble in non-polar organic solvents.[6][5]
Alkaline Environment (pH > 9): The nitrogen is deprotonated, existing as a neutral free base. In this form, the molecule is significantly more soluble in organic solvents and less soluble in water.[1][6][5]
Harnessing this pH "switch" allows for the efficient separation of the target analyte from endogenous interferences such as proteins, lipids, and salts.
Pre-analytical Sample Preparation
Prior to extraction, initial processing of the biological matrix is critical for removing major interferences and ensuring the efficiency and reproducibility of the protocol.
1. Matrix Homogenization and Internal Standard Spiking:
Ensure the biological sample (e.g., plasma, urine) is homogenous. At this initial stage, an internal standard (IS) should be added. An ideal IS would be a stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H). If unavailable, a structurally similar compound with comparable extraction and ionization properties (like Atropine-d₃) can be used to compensate for analyte loss during sample processing and for accurate quantification.[7][8]
2. Protein Precipitation (for Plasma and Serum):
High concentrations of proteins in blood-based matrices can interfere with extraction and damage analytical columns. Therefore, a protein precipitation step is mandatory.[6] This is typically achieved by adding 3-5 volumes of a cold, water-miscible organic solvent, such as acetonitrile or methanol, which denatures and precipitates the proteins.[9]
Procedure:
To 100 µL of plasma or serum, add 300-500 µL of ice-cold acetonitrile.
Vortex vigorously for 1-2 minutes.
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
Carefully collect the supernatant for the subsequent extraction protocol.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique that partitions the analyte between an aqueous phase and an immiscible organic phase based on its pH-dependent solubility.[10] It is highly effective for cleaning up samples and concentrating the analyte.
Causality Behind Experimental Choices:
Alkalinization: The sample is made basic (pH 9-12) to convert the protonated tropane alkaloid into its neutral, free-base form, which drives its partitioning into the organic solvent.[1][11]
Solvent Selection: The choice of organic solvent (e.g., dichloromethane, chloroform, ethyl acetate) is critical. The solvent should have high solubility for the analyte free base, be immiscible with water, and have a suitable boiling point for easy evaporation.[6][11][12]
Back-Extraction (Optional): For exceptionally "dirty" matrices, an optional back-extraction step can significantly improve purity. By transferring the analyte back into an acidic aqueous phase, neutral and acidic impurities remaining in the organic layer are discarded.
Step-by-Step LLE Protocol:
Begin with 500 µL of protein-precipitated supernatant or diluted urine.
Adjust the sample to pH 10-11 by adding a base, such as 1 M sodium hydroxide or concentrated ammonium hydroxide, dropwise.
Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or a 9:1 mixture of ethyl acetate:isopropanol).
Vortex vigorously for 5 minutes to ensure thorough mixing and facilitate analyte transfer.
Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
Carefully aspirate the upper organic layer and transfer it to a clean tube.
Repeat steps 3-6 on the remaining aqueous layer with a fresh aliquot of organic solvent to maximize recovery, combining the organic extracts.[1]
Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid for LC-MS).
Liquid-Liquid Extraction (LLE) Workflow.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough and often more reproducible cleanup than LLE by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[13] For basic compounds like 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, a mixed-mode cation-exchange SPE sorbent is the most effective choice.
Causality Behind Experimental Choices:
Sorbent: A mixed-mode sorbent (e.g., Oasis MCX) contains both reversed-phase (like C18) and strong cation-exchange (like sulfonic acid) functional groups. This dual retention mechanism provides superior selectivity.
Acidification: The sample is acidified before loading to ensure the analyte is protonated (positively charged), allowing it to bind strongly to the negatively charged cation-exchange sites on the sorbent.[14]
Wash Steps: An acidic wash removes neutral and acidic interferences. An organic wash (e.g., methanol) then removes non-polar interferences retained by the reversed-phase mechanism.
Elution: A basic organic solution (e.g., 5% ammonium hydroxide in methanol) is used for elution. The ammonia neutralizes the analyte, breaking its ionic bond with the sorbent, and the methanol simultaneously elutes it from the reversed-phase backbone.[13][14][15]
Step-by-Step Cation-Exchange SPE Protocol:
Sample Pre-treatment: Take the protein-precipitated supernatant and acidify to ~pH 3 by adding formic acid or hydrochloric acid.[13]
SPE Cartridge Conditioning: Sequentially pass 1 mL of methanol followed by 1 mL of acidified water (e.g., 0.1 M HCl) through the cation-exchange cartridge. Do not let the sorbent bed go dry.[13]
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 drop per second).
Washing:
Wash 1: Pass 1 mL of 0.1 M HCl to remove acidic and neutral water-soluble interferences.[13]
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.[13]
Elution: Elute the target analyte by passing 1-2 mL of 5% ammonium hydroxide in methanol through the cartridge.[13][14]
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.
Mixed-Mode Cation-Exchange SPE Workflow.
Comparison of Extraction Techniques
Parameter
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Principle
Partitioning between two immiscible liquid phases.[10]
Moderate; depends on solvent choice and pH control.
High to Very High; based on specific chemical interactions.
Recovery
Generally good (80-95%), but can be affected by emulsions.
Very good to excellent (>90%), highly reproducible.[14][15]
Extract Purity
Good; may contain some co-extracted matrix components.
Excellent; provides very clean extracts, reducing matrix effects.
Throughput
Lower; can be labor-intensive and difficult to automate.
High; easily automated with 96-well plate formats.
Solvent Usage
High.
Low.
Cost
Low initial cost.
Higher cost per sample due to disposable cartridges.
Final Analytical Determination
Following extraction and reconstitution, the sample is ready for instrumental analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its exceptional sensitivity, selectivity, and speed. It allows for the direct analysis of the reconstituted sample without further derivatization.[4][16]
Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative, but it typically requires a chemical derivatization step (e.g., silylation) to increase the volatility and thermal stability of the tropane alkaloid, which can add complexity and time to the workflow.[8][17]
By selecting the appropriate extraction protocol based on the required sample purity, throughput, and available resources, researchers can develop a robust and reliable method for the quantification of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in various biological matrices.
References
BenchChem. (2025). Application Notes and Protocols for Solid-Phase Extraction of Tropane Alkaloids. Benchchem.
Mroczek, T., Głowniak, K., & Kowalska, J. (2006). Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed-mode polymeric sorbent of Datura and related alkaloids.
Papadoyannis, I. N., Samanidou, V. F., Theodoridis, G. A., Vasilikiotis, G. S., Van Kempen, G. J. M., & Beelen, G. M. (2006). A Simple and Quick Solid Phase Extraction and Reversed Phase HPLC Analysis of Some Tropane Alkaloids in Feedstuffs and Biological Samples. Journal of Liquid Chromatography & Related Technologies, 18(14), 2827-2843. [Link]
Mroczek, T., Głowniak, K., & Kowalska, J. (2006). Solid-liquid Extraction and Cation-Exchange Solid-Phase Extraction Using a Mixed-Mode Polymeric Sorbent of Datura and Related Alkaloids. PubMed. [Link]
John, H. (2012).
González-Gómez, L., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. MDPI. [Link]
Gaillard, Y., & Pépin, G. (2009). Analysis of Tropane Alkaloids in Biological Matrices. ResearchGate. [Link]
Kim, J., et al. (2025). Development and Validation of a Sensitive LC-MS/MS Method for the Simultaneous Analysis of Three-Tropane Alkaloids in Blood and Urine. ResearchGate. [Link]
Studziński, T., & Szajda, T. (2014). Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids from Herb of Datura innoxia Mill. Acta Chromatographica, 26(3), 499-511. [Link]
van den Berg, T., et al. (2024). Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices. ACS Sensors. [Link]
Ribeiro, C., et al. (2024). Development and validation of an analytical method based on QuEChERS followed by UHPLC–ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products. Food Additives & Contaminants: Part A. [Link]
De-la-Peza, M., et al. (2023). Development, validation, and application of a multimatrix UHPLC-MS/MS method for quantification of Datura-type alkaloids in food. Food Additives & Contaminants: Part A. [Link]
Papp, N., et al. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Journal of Chromatography A, 1232, 294-301. [Link]
Dimitrov, K., et al. (2006). Selective recovery of tropane alkaloids applying liquid membrane technique. Chemical and Biochemical Engineering Quarterly, 20(1), 55-59. [Link]
Benabdallah, A., et al. (2024). Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez. Journal of Drug Delivery and Therapeutics, 14(6), 1-6.
Jirschitzka, J., et al. (2012). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 109(26), 10304-10309. [Link]
BenchChem. (2025).
Kumar, A., et al. (2023). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 8(10), 1-10.
Namera, A., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 34-43. [Link]
Kwiecień, A., & Szewczyk, A. (2024). Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study. Molecules, 29(5), 1149. [Link]
Zhao, L., & Juck, M. (n.d.).
González-Gómez, L., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Molecules, 27(3), 943. [Link]
van der Mey, M., et al. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
BenchChem. (2025). Constructing the 8-azabicyclo[3.2.
Carroll, F. I., et al. (2010). Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold. ACS Combinatorial Science, 12(4), 428-432. [Link]
Choudhary, D., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5), 1055-1063. [Link]
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
Spink, B. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
Neipp, M., et al. (2010). Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(19), 5847-5852. [Link]
Stanovnik, B., & Tišler, M. (1964). IMPROVED SYNTHESIS OF 8METHYL3, 8-DIAZABICYCLO [3.2.1] OCTANE. Tetrahedron, 20(8), 2045-2047. [Link]
troubleshooting poor solubility of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in aqueous media
Technical Support Center Topic: Troubleshooting Poor Aqueous Solubility of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center
Topic: Troubleshooting Poor Aqueous Solubility of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. This molecule, built on the rigid tropane scaffold, presents a significant challenge for researchers due to its inherently low solubility in aqueous media.[1] This guide is designed to provide a systematic, scientifically-grounded approach to overcoming these solubility issues. As Senior Application Scientists, we will move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate dissolution problems but also rationally design formulation strategies for your future experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the handling of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Q1: Why is 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide so poorly soluble in neutral water?
A: The poor aqueous solubility arises from its molecular structure. The 8-azabicyclo[3.2.1]octane core is a bulky, largely hydrophobic hydrocarbon framework. While the tertiary amine (the nitrogen at position 8) can interact with water, this is often insufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH. Furthermore, the thioamide group, while polar, contributes less to water solubility than its amide counterpart due to its weaker hydrogen bond accepting capability.[2]
Q2: What is the very first and most effective step I should take to improve its solubility?
A: The most effective initial step is pH adjustment . The 8-methyl-8-azabicyclo[3.2.1]octane scaffold contains a tertiary amine, which is basic.[1] By lowering the pH of your aqueous medium (e.g., to pH 4-5), you can protonate this nitrogen atom. This forms a cationic salt in situ, which will have dramatically increased water solubility compared to the free base form.[3][4][5]
Q3: I've dissolved the compound at a low pH, but are there any stability concerns I should be aware of?
A: Yes. Thioamides can be susceptible to hydrolysis, particularly in alkaline aqueous solutions, which can convert them to the corresponding amide.[6] While they are generally more stable under acidic to neutral conditions, it is always best practice to use freshly prepared solutions for your experiments.[2][6] Long-term storage of aqueous stock solutions is not recommended without conducting a thorough stability study.
Q4: How can I be sure my compound is truly dissolved and not just a fine suspension? And how do I confirm its concentration?
A: Visual inspection can be misleading. The best practice is to centrifuge your prepared solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If the compound is truly dissolved, the concentration in the supernatant will remain unchanged. To accurately determine the concentration and check for potential degradation, a validated analytical method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is essential.[7][8]
Part 2: Systematic Troubleshooting Workflow
For researchers facing persistent solubility challenges, a structured approach is critical. The following workflow provides a logical progression from simple to more complex solubilization strategies.
Caption: A step-by-step decision tree for troubleshooting the solubility of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Part 3: In-Depth Experimental Protocols
This section provides detailed methodologies for the key strategies outlined in the workflow.
Protocol 1: Solubility Enhancement via pH Adjustment
This protocol leverages the basic nature of the tropane nitrogen to form a soluble salt.
Objective: To determine the aqueous solubility of the compound as a function of pH.
Prepare a series of co-solvent/buffer solutions with varying percentages of the organic co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
Follow steps 2-7 from Protocol 1 for each co-solvent mixture.
Plot the measured solubility against the percentage of co-solvent.
Self-Validation Check: When using the final co-solvent formulation in an experiment, be mindful of potential precipitation upon dilution into a larger aqueous volume. The final concentration of the co-solvent in the assay must be low enough to be tolerated by the biological system and to keep the compound in solution.
Co-solvent
Typical Starting % (v/v)
Pros
Cons
DMSO
5-10%
High solubilizing power
Can be toxic to cells at >0.5-1%
Ethanol
10-20%
Biocompatible, volatile
Can cause protein denaturation
PEG-400
10-30%
Low toxicity, commonly used
Can be viscous at high concentrations
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[13][][15][16]
Objective: To increase apparent water solubility by forming a host-guest complex.[17]
Materials:
Compound
Aqueous buffer
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[15]
Equipment as listed in Protocol 1.
Procedure:
Prepare a series of aqueous solutions containing increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).
Follow steps 2-7 from Protocol 1 for each cyclodextrin solution.
Plot the measured solubility of the compound against the cyclodextrin concentration. A linear relationship (an AL-type phase solubility diagram) suggests the formation of a 1:1 soluble complex.[16]
Part 4: Understanding the Underlying Mechanisms
A true mastery of formulation development requires understanding why these techniques work.
The Role of pKa and pH in Solubility
The tertiary amine in the 8-azabicyclo[3.2.1]octane core is a weak base. Its solubility is therefore directly governed by the Henderson-Hasselbalch equation and Le Châtelier's principle.[18][19] Adding acid (H⁺) pushes the equilibrium towards the protonated, charged, and more water-soluble form.
Caption: Equilibrium between the poorly soluble free base and the water-soluble protonated form.
Mechanism of Cyclodextrin Inclusion
Cyclodextrins have a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[17] The hydrophobic bicyclic core of your compound can partition into this nonpolar cavity, while the hydrophilic exterior of the cyclodextrin remains in contact with water, effectively "cloaking" the poorly soluble drug and increasing its apparent solubility.[13][]
Caption: Schematic of a poorly soluble drug forming a soluble inclusion complex with a cyclodextrin.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved from [Link]
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. Retrieved from [Link]
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017). MedCrave online. Retrieved from [Link]
Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011). Taylor & Francis Online. Retrieved from [Link]
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). International Journal of Chemical Science. Retrieved from [Link]
pH effect on solubility. (2025). Fiveable. Retrieved from [Link]
How can cyclodextrins enhance solubility? (2025). Roquette. Retrieved from [Link]
Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026). PriMera Scientific Publications. Retrieved from [Link]
Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. (2016). AAPSJ. Retrieved from [Link]
Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. Retrieved from [Link]
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PMC. Retrieved from [Link]
Conformational Stability of Helical Peptides Containing a Thioamide Linkage. (2002). ACS Publications. Retrieved from [Link]
pH and Solubility. (n.d.). AP Chemistry. Retrieved from [Link]
Co-solvent: Significance and symbolism. (2025). Text Mining. Retrieved from [Link]
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025). ResearchGate. Retrieved from [Link]
Development and validation of a colorimetric method for the quantitative analysis of thioamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Stability of thioamides? (2013). ResearchGate. Retrieved from [Link]
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
Detection of thioamides: determination of ethionamide with 2,3-dichloro-1,4-naphthoquinone. (1974). PubMed. Retrieved from [Link]
Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]
Proceedings: Determination of thioamides in pharmaceutical formulations by argentimetric potentiometric titration with alcoholic silver nitrate solution. (1975). PubMed. Retrieved from [Link]
Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. (2013). PubMed. Retrieved from [Link]
pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]
Solubilization of naphthalene and cosolvent property. (n.d.). Oxford Academic. Retrieved from [Link]
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (n.d.). PMC. Retrieved from [Link]
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]
1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]indazole-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]
Technical Support Center: Optimizing Purification of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-Methyl-8-azabic...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide and related tropane alkaloid derivatives. The methodologies and principles discussed are grounded in established practices for the purification of this class of compounds.
Troubleshooting Guide: Common Purification Hurdles
Researchers may encounter several challenges during the purification of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Liquid-Liquid Extraction (LLE)
Q1: I am experiencing low recovery of my compound during acid-base liquid-liquid extraction. What could be the cause?
A1: Low recovery in an acid-base LLE of a basic compound like 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide often stems from several factors:
Incomplete pH Adjustment: The protonation and deprotonation of the basic nitrogen in the bicyclo[3.2.1]octane core are critical for partitioning between aqueous and organic layers. Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) to protonate the amine and draw it into the aqueous phase, and sufficiently basic (pH ~9-10) to deprotonate it for extraction into the organic phase.[1] Use a calibrated pH meter for accurate measurements.
Emulsion Formation: Vigorous shaking can lead to the formation of stable emulsions at the interface of the aqueous and organic layers, trapping the product. To break emulsions, you can add brine (saturated NaCl solution), gently swirl the separatory funnel instead of shaking vigorously, or filter the mixture through a pad of celite.[2]
Insufficient Extractions: A single extraction is often not enough to ensure complete transfer of the compound. It is recommended to perform at least three extractions at each stage (acid wash and final product extraction) to maximize recovery.[2]
Solvent Choice: The choice of organic solvent is crucial. Dichloromethane is a common choice for extracting free bases of tropane alkaloids.[2] Ensure the solvent is of high purity to avoid introducing impurities.
Column Chromatography
Q2: My compound is showing significant peak tailing during HPLC analysis on a C18 column. How can I improve the peak shape?
A2: Peak tailing for basic compounds like tropane alkaloids on reversed-phase columns is a frequent issue.[3] This is primarily due to secondary interactions between the basic amine group and acidic silanol groups on the silica surface of the stationary phase.[3] Here are several strategies to mitigate this:
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH < 3) protonates the silanol groups, minimizing their interaction with the protonated amine of your compound.[3]
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, leading to improved peak symmetry.[3]
Employing a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly enhance peak shape.[3]
Lowering Sample Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[3]
Q3: I am struggling to achieve good separation of my target compound from a closely related impurity using silica gel column chromatography. What can I do?
A3: Achieving baseline separation of structurally similar compounds can be challenging. Consider the following optimization strategies:
Solvent System Optimization: The choice and composition of the mobile phase are critical. A systematic approach to solvent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or methanol.[1] Fine-tuning the solvent gradient can significantly improve resolution.
Thin-Layer Chromatography (TLC) for Method Development: Utilize TLC to rapidly screen different solvent systems before committing to a column run.[1] This allows you to identify the optimal mobile phase for separation.
Column Packing: Ensure the silica gel is packed uniformly in the column to prevent channeling and band broadening.[1] A properly packed column is essential for good separation.
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow band.[1] Overloading the column will lead to poor separation.
Crystallization
Q4: My attempts to crystallize the purified 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide have resulted in an oil or no crystals at all. How can I induce crystallization?
A4: Successful crystallization depends on achieving a state of supersaturation under controlled conditions.[2] If you are having difficulty, try these techniques:
Solvent System Selection: The ideal solvent system is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[2] For tropane alkaloids, solvent mixtures are often effective.[2] Experiment with different solvent combinations (e.g., heptane-dichloromethane, isopropanol-acetone).[2]
Controlled Cooling: Rapid cooling often leads to the formation of oils or very small, impure crystals. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a refrigerator or freezer.[2]
Inducing Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask at the solution's surface with a glass rod or adding a "seed" crystal of the pure compound.[2]
Anti-Solvent Addition: Dissolve your compound in a "good" solvent and then slowly add a "bad" solvent (an anti-solvent) in which the compound is insoluble. This gradual reduction in solubility can promote crystal growth.[2]
Frequently Asked Questions (FAQs)
Q5: What are the key structural features of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide that I should consider during purification?
A5: The key features are the tropane core and the carbothioamide group. The tropane moiety contains a basic tertiary amine (the 8-methyl-8-azabicyclo[3.2.1]octane system), which makes the molecule susceptible to pH changes and allows for techniques like acid-base extraction.[1] The carbothioamide group (-C(=S)NH2) introduces polarity and the potential for hydrogen bonding, which will influence its solubility and interaction with chromatographic stationary phases. The sulfur atom in the carbothioamide may also make the compound susceptible to oxidation, so it is advisable to handle it under an inert atmosphere if necessary.
Q6: Are there any specific safety precautions I should take when working with this class of compounds?
A6: Yes. Tropane alkaloids and their derivatives can have significant pharmacological activity, often affecting the central nervous system.[4] Therefore, it is essential to handle 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the compound and related structures for specific handling and disposal information.
Q7: Can I use Gas Chromatography (GC) to analyze my purified compound?
A7: Gas chromatography can be a viable technique for the analysis of tropane alkaloids. However, due to the potential for thermal degradation of the carbothioamide group and the tropane core at high temperatures, derivatization to a more thermally stable compound, such as a trimethylsilyl (TMS) derivative, may be necessary.[5] It is also recommended to use a lower injector temperature to minimize the risk of on-column degradation.[3]
Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction
This protocol provides a general workflow for the initial purification of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide from a reaction mixture.
Acidification: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane). Transfer the solution to a separatory funnel and extract three times with an equal volume of 1 M hydrochloric acid.
Removal of Neutral and Acidic Impurities: Combine the acidic aqueous extracts. Wash the combined aqueous layer with a non-polar organic solvent like hexane to remove any non-polar impurities.[1]
Basification: Cool the acidic aqueous extract in an ice bath and slowly add a base (e.g., concentrated ammonia solution or sodium hydroxide) until the pH is approximately 9-10.[1] This will deprotonate the amine, converting it to the free base.
Extraction of the Free Base: Extract the basified aqueous solution three times with fresh dichloromethane.[2] The deprotonated compound will partition into the organic layer.
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate.[1] Filter and evaporate the solvent under reduced pressure to yield the crude purified product.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying the compound using silica gel chromatography.
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels. Add a thin layer of sand on top of the silica gel.[1]
Sample Loading: Dissolve the crude product from the LLE in a minimal amount of the initial mobile phase (or a slightly more polar solvent). Carefully load the sample onto the top of the column.[1]
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and methanol). Collect the eluate in fractions.[1]
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Data Presentation
Table 1: Troubleshooting Summary for Common Purification Issues
resolving co-elution issues in 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide chromatography
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Author: BenchChem Technical Support Team. Date: March 2026
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Refining the Workflow
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Optimizing Gradient Slope
I'm now adjusting the gradient slope for my HILIC approach, and I'm ensuring the sample is dissolved in a high-organic solvent mix for optimal peak shape. I'm focusing on ensuring robust chromatography, including asymmetry factor calculations for a self-validating protocol. My goal is to determine the best method for resolving potential epimer co-elution.
Finalizing the Q&A Section
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Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to address the specific physicochemical challenges associated with 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide .
Tropane derivatives are notoriously difficult to separate due to their bicyclic tertiary amine structure, which frequently causes severe peak tailing and co-elution with structurally similar impurities or epimers (e.g., endo/exo isomers). By understanding the fundamental thermodynamics and secondary interactions at play, we can engineer robust, self-validating chromatographic methods.
Diagnostic Workflow: Resolving Co-Elution
Workflow for diagnosing and resolving tropane thioamide co-elution based on peak symmetry.
Frequently Asked Questions (Root Cause Analysis)
Q1: Why does 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide exhibit severe peak tailing and co-elution on our standard C18 column?A1: The root cause is the "Silanol Effect"[1]. The nitrogen atom in the 8-azabicyclo[3.2.1]octane ring is a basic tertiary amine with a pKa of approximately 9.5 to 10.0. On traditional silica-based C18 columns, unreacted surface silanol groups (Si-OH) become ionized (Si-O⁻) at mobile phase pH levels above 3.8[2]. When you run a standard method at mid-pH (e.g., pH 4–8), the protonated basic nitrogen of your analyte undergoes strong ionic exchange interactions with these anionic silanols[1]. This secondary interaction disrupts the primary hydrophobic partitioning, causing the analyte to drag through the column, resulting in a broad, tailing peak that easily co-elutes with closely eluting impurities.
Q2: We are observing co-elution of the endo and exo epimers of the thioamide. How do we force a separation?A2: Epimers have identical molecular weights and nearly identical hydrophobicities, rendering standard C18 partitioning ineffective. To resolve them, you must exploit their spatial geometry and hydrogen-bonding capacity. The thioamide group (-C(=S)NH₂) is a strong hydrogen bond donor and acceptor.
Causality: Switching the organic modifier from Acetonitrile (a dipole-only interactor) to Methanol (a hydrogen-bond donor/acceptor) alters the selectivity (
α
) by interacting differently with the endo vs. exo spatial orientation. If this fails, transitioning to a polar-embedded bonded phase (e.g., amide-C18) provides an internal hydrogen-bonding network that differentiates the epimers based on steric access to the embedded polar group[3].
Q3: Is it better to use a highly acidic or highly basic mobile phase for this compound?A3: For basic tropane derivatives, a high-pH approach is generally superior, provided you use a column designed to withstand it.
Causality: At pH 10.5, the basic tropane nitrogen is deprotonated and neutral. This completely shuts down the ion-exchange mechanism with surface silanols, yielding sharp, symmetrical peaks[4]. However, traditional silica dissolves at pH > 8[2]. You must use a hybrid-silica particle (e.g., ethylene-bridged silica) designed for high-pH stability. Conversely, low pH (< 2.5) neutralizes the silanols to suppress tailing[1], but risks hydrolyzing the column's end-capping groups over time, leading to method drift[3].
Q4: We cannot resolve our target compound from a highly polar synthetic precursor. What is the alternative to Reversed-Phase (RP)?A4: When RP-HPLC fails to resolve polar isomeric groups or precursors, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most authoritative orthogonal approach[5]. HILIC utilizes a polar stationary phase (like bare silica or cross-linked diol) and a highly organic mobile phase. The basic tropane retains via partitioning into a water-enriched layer on the silica surface, combined with weak cation exchange[4]. This completely reverses the elution order compared to RP-HPLC, easily resolving polar precursors that would otherwise co-elute in the void volume of a C18 column.
Validated Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating specific system suitability markers, you can mathematically prove whether a co-elution issue stems from column chemistry or physical system dead-volume.
Objective: Eliminate silanol-driven tailing to resolve the thioamide from structurally similar alkaloids.
Column Selection: Install a high-pH stable, ethylene-bridged hybrid C18 column (e.g., Waters XBridge C18, 1.7 µm, 2.1 x 100 mm).
Mobile Phase Preparation:
Aqueous (A): 10 mM Ammonium bicarbonate. Adjust to pH 10.2 using 28% Ammonium hydroxide. (Causality: pH 10.2 ensures the tropane nitrogen is >90% deprotonated).
Organic (B): 100% LC-MS Grade Acetonitrile.
Gradient Program:
0-1 min: 5% B
1-8 min: 5% to 60% B (Flattened gradient to maximize resolution of epimers)
8-10 min: 95% B (Wash)
Parameters: Flow rate at 0.4 mL/min; Column temperature strictly controlled at 40°C (reduces mobile phase viscosity and improves mass transfer kinetics).
Self-Validation Step: Inject a mixture of Uracil (t0 marker) and Toluene (neutral retention marker).
Logic: If Toluene exhibits an Asymmetry factor (As) of 1.0, but the 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide exhibits As > 1.5, the column's hybrid matrix is degrading, exposing internal silanols. If Toluene also tails, there is a physical void at the head of the column, and it must be replaced.
Protocol B: HILIC Method for Polar Co-Elution
Objective: Separate the target thioamide from polar precursors and isomers using orthogonal selectivity[5].
Column Selection: Unbonded bare silica or Amide-bonded phase (e.g., 2.1 x 100 mm, 1.7 µm)[4].
Mobile Phase Preparation:
Aqueous (A): 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid. (Causality: Low pH ensures the tropane is fully protonated, maximizing retention via cation-exchange on the silica surface).
Organic (B): 100% LC-MS Grade Acetonitrile.
Gradient Program:
Note: HILIC gradients run in reverse to RP-HPLC.
0-2 min: 95% B (Isocratic hold to establish the aqueous hydration layer).
2-10 min: 95% to 60% B.
Sample Diluent (Critical): The sample must be dissolved in a minimum of 75% Acetonitrile.
Self-Validation: If the sample is injected in 100% water, the injection solvent will disrupt the stationary phase's hydration layer, causing immediate peak splitting and false co-elution.
The following table summarizes the quantitative expectations and physicochemical mechanisms for different chromatographic strategies applied to tropane thioamides.
Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" pharmagrowthhub.com. Available at: [Link]
MICROSOLV. "Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology." mtc-usa.com. Available at:[Link]
PubMed / NIH. "Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices." nih.gov. Available at: [Link]
Element Lab Solutions. "Silica for HPLC Stationary Phases." elementlabsolutions.com. Available at: [Link]
Chromatography Forum. "HPLC conditions for basic compound?" chromforum.org. Available at:[Link]
Technical Support Center: Stereoisomer Control in 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide Synthesis
Welcome to the technical support guide for the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. This document is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of stereoisomeric impurities.
Understanding the Stereochemical Challenge
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a rigid bicyclic structure with multiple stereocenters.[1][2] The primary challenge in the synthesis of 3-substituted derivatives like 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide arises from the formation of diastereomers, specifically the endo and exo isomers. These isomers differ in the orientation of the substituent at the C-3 position relative to the bicyclic ring system.
Controlling the ratio of these stereoisomers is critical as they often exhibit different pharmacological activities and toxicological profiles. The key to a successful synthesis lies in understanding and manipulating the factors that govern stereoselectivity.
Visualizing the Core Problem
The diagram below illustrates the two primary diastereomers of a 3-substituted tropane derivative, which is the foundational challenge addressed in this guide.
Technical Support Center: Optimizing Mobile Phase for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide HPLC Analysis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC analysis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. This guide is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC analysis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development for this unique molecule. The inherent chemical properties of this compound—specifically its basic tertiary amine and polar carbothioamide group—present distinct challenges in achieving optimal chromatographic separation. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your HPLC mobile phase for robust and reliable results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions encountered during the analysis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Q1: Why is the peak for my compound showing significant tailing?
Peak tailing is the most common issue for basic compounds like 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in reversed-phase HPLC.[1][2][3] The primary cause is secondary interactions between the basic tertiary amine group of your analyte and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3] These interactions are strong and lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.[2][3]
Q2: What is a good starting point for my mobile phase in reversed-phase HPLC?
A good starting point is to use a mobile phase that actively suppresses the undesirable interactions causing peak tailing. We recommend beginning with an acidic mobile phase to protonate the silanol groups.[4][5]
Standard organic modifiers for reversed-phase.[7][8]
Gradient
5% to 95% B over 15-20 minutes
A generic scouting gradient to determine elution time.
pH
Should be in the range of 2.5 - 3.5
Ensures protonation of the analyte and silanols.
Flow Rate
1.0 mL/min for a 4.6 mm ID column
Standard flow rate.
Temperature
30-40 °C
Improves peak shape and reduces viscosity.
Q3: My compound has very low retention in reversed-phase. Should I consider HILIC?
Yes, absolutely. The carbothioamide group imparts significant polarity to the molecule. If you observe poor retention on a C18 column even with a high aqueous mobile phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[9][10] HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating polar compounds.[11][12]
Q4: How should I prepare my samples and standards for analysis?
Sample and standard preparation is critical for reproducibility and stability. Tropane alkaloids can be susceptible to degradation.[5]
Solvent: The ideal solvent is the initial mobile phase composition. This ensures peak shape is not distorted by the injection solvent. If solubility is an issue, a solvent with a slightly higher organic content can be used, but the injection volume should be kept small (e.g., < 5 µL).
pH: Prepare samples in a slightly acidic solution to maintain the stability of the analyte.[5]
Storage: Store stock solutions and prepared samples in a refrigerator at 2-8 °C. For long-term storage, freezing at -20 °C is recommended. Protect from light by using amber vials.[5]
In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex chromatographic problems.
Peak Shape Problems
Q: I've tried a low pH mobile phase, but my peak for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is still tailing. What are my next steps?
When low pH alone is insufficient, a multi-step approach is needed to further mitigate silanol interactions.
overcoming scale-up challenges for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide production
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and scale-up of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. This guide is designed to pro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. This guide is designed to provide actionable solutions to common challenges encountered during the production of this tropane-derived compound. The rigid bicyclic structure of the tropane core introduces unique challenges related to solubility, reactivity, and purification, which can become particularly acute during scale-up. This resource consolidates field-proven insights and troubleshooting strategies to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when beginning work with this compound.
Q1: What are the primary challenges in scaling up the production of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide?
A1: The primary challenges stem from three main areas:
The Thionation Reaction: The conversion of the precursor (typically a nitrile or amide) to the thioamide can be exothermic and may require hazardous reagents.[1][2] Controlling reaction temperature and ensuring safe handling of reagents like Lawesson's reagent or sodium hydrosulfide are critical at scale.[3]
Product Purification: The basic nitrogen atom in the 8-azabicyclo[3.2.1]octane core complicates purification. The compound can exist as a free base or a salt, affecting its solubility. Standard work-ups can lead to emulsions, and removing structurally similar impurities or reagent byproducts often requires more than simple extraction, necessitating robust crystallization or chromatography protocols.[4][5]
Physical Properties: Tropane alkaloids and their derivatives can sometimes be oils or amorphous solids, making isolation by crystallization difficult. Finding a suitable solvent system for large-scale crystallization is often a key bottleneck.[4]
Q2: What are the most common synthetic routes to prepare the thioamide from its corresponding nitrile?
A2: The conversion of a nitrile to a thioamide is a well-established transformation. For the 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile precursor, the most common methods involve direct thionation using a sulfur source. Key reagents include:
Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent: These are highly effective but generate phosphorus-containing byproducts that can complicate purification on a large scale.[2][6]
Sodium Hydrosulfide (NaHS) or Hydrogen Sulfide (H₂S): These are cost-effective and powerful nucleophiles for this conversion. However, they are highly toxic and require specialized equipment and safety protocols for handling, especially on a large scale.[3][7][8]
Thioacetic Acid: This reagent offers a milder alternative, sometimes catalyzed by a Lewis acid, but may require longer reaction times or higher temperatures.[6][9]
Q3: How does the basicity of the tropane nitrogen influence the experimental procedure?
A3: The tertiary amine in the tropane scaffold (pKa typically ~10-11) is a dominant chemical feature. It readily protonates in the presence of acid. This property is both a challenge and an opportunity:
During Reaction: If the thionation reaction is acid-catalyzed, the tropane nitrogen may be protonated, potentially altering the substrate's solubility and reactivity.
During Work-up: The basicity is exploited for purification. An acid-base extraction is a powerful method to separate the product from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with aqueous acid, which protonates the tropane nitrogen, pulling the desired compound into the aqueous layer as a salt. The organic layer containing impurities is discarded. The aqueous layer is then basified to regenerate the free base, which is subsequently extracted back into a fresh organic solvent.[4][5]
Part 2: Troubleshooting Guide for Synthesis and Scale-Up
This section provides a problem-and-solution framework for specific issues that may arise during production.
Issue 1: Incomplete Conversion or Low Yield in the Thionation Reaction
Q: My reaction stalls, and I observe a significant amount of unreacted nitrile starting material by TLC or LCMS. What are the likely causes and solutions?
A: Incomplete conversion is a common issue, particularly during initial scale-up. The root cause can often be traced to reagent activity, solubility, or reaction conditions.
Potential Cause 1: Inactive or Insufficient Thionation Reagent.
Why it happens: Lawesson's reagent and P₄S₁₀ can degrade upon exposure to moisture. Sodium hydrosulfide can also oxidize. On a larger scale, incomplete transfer or weighing errors can lead to incorrect stoichiometry.
Solution:
Ensure thionation reagents are fresh and have been stored under anhydrous conditions.
For scale-up, consider adding a slight excess (5-10 mol%) of the thionation reagent to drive the reaction to completion.
Perform a small-scale control reaction with a known reactive nitrile to verify the reagent's activity.
Potential Cause 2: Poor Solubility of Reactants.
Why it happens: The tropane nitrile precursor may have limited solubility in common reaction solvents, especially as the reaction volume increases and surface area-to-volume ratio decreases.
Solution:
Increase the reaction temperature to improve solubility, while monitoring for potential product degradation.
Screen alternative solvents. High-boiling point, polar aprotic solvents like dioxane, toluene, or pyridine (if using P₄S₁₀) can be effective.[6]
Increase the solvent volume (lower the concentration). While this may slow the reaction rate, it can prevent starting material from crashing out of the solution.
Potential Cause 3: Formation of an Unreactive Intermediate.
Why it happens: In some acid-catalyzed thionations, the nitrile can form a stable, insoluble complex with the catalyst, effectively taking it out of the reaction.[9]
Solution:
Change the catalyst or switch to a non-catalyzed method (e.g., using NaHS in DMF).
Consider a staged addition of the catalyst or running the reaction at a higher temperature to overcome the activation energy for the subsequent step.
Troubleshooting Workflow: Low Thioamide Yield
Caption: Decision tree for troubleshooting low thioamide yield.
Issue 2: Purification Challenges and Persistent Impurities
Q: My crude product is contaminated with a persistent impurity that co-extracts. How can I improve its purity at scale?
A: This is a classic scale-up problem where impurities that were minor at the lab scale become significant. The solution often involves moving away from chromatography towards more scalable physical separation methods.
Potential Cause 1: Phosphorus Byproducts from Lawesson's Reagent.
Why it happens: Lawesson's reagent and P₄S₁₀ produce various phosphorus-containing byproducts that can be difficult to remove.
Solution: A chromatography-free workup is highly desirable for scale-up. One effective method involves quenching the reaction mixture with a polyol like ethylene glycol, which complexes with the phosphorus byproducts, facilitating their removal via aqueous extraction.[2]
Potential Cause 2: Inefficient Acid-Base Extraction.
Why it happens: On a larger scale, liquid-liquid extractions can be less efficient, leading to incomplete separation. Emulsions are also more common.
Solution:
Optimize pH: Use a pH meter to carefully adjust the pH of the aqueous phase. For the acid wash, ensure a pH of ~2 to fully protonate the tropane. For the basification step, adjust to pH >11 to ensure complete conversion to the free base.
Solvent Choice: Use a water-immiscible organic solvent with a different density from water (e.g., dichloromethane or ethyl acetate) to ensure clean phase separation.[4]
Break Emulsions: If an emulsion forms, add saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.
Potential Cause 3: Product is an Oil or Difficult to Crystallize.
Why it happens: The final thioamide may not be a crystalline solid in its free base form.
Solution:
Salt Formation: Consider isolating the product as a salt (e.g., hydrochloride or oxalate). Salts are often highly crystalline and easier to handle than the corresponding free bases. The salt can be formed by treating a solution of the free base in a solvent like isopropanol or ether with a solution of the corresponding acid (e.g., HCl in ether).[5]
Recrystallization Solvent Screening: Systematically screen a range of solvents and solvent mixtures (e.g., ethanol/water, heptane/ethyl acetate) to find conditions that promote crystallization.[4]
Part 3: Experimental Protocols & Data
Protocol 1: Scalable Synthesis via Thionation with Sodium Hydrosulfide
This protocol describes the conversion of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile to the target thioamide using NaHS.
Safety Warning: Sodium hydrosulfide is corrosive, hygroscopic, and releases toxic H₂S gas upon contact with acid or water.[3][10] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reactor Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq).
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 volumes). Stir under a nitrogen atmosphere until all the solid has dissolved.
Reagent Preparation & Addition: In a separate vessel, dissolve sodium hydrosulfide (NaHS, hydrate, ~1.5-2.0 eq) in a minimal amount of water (~1-2 volumes) with cooling. Caution: Exothermic dissolution.
Reaction: Slowly add the NaHS solution to the reactor, maintaining the internal temperature below 40 °C using an ice bath. After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
Quenching: Slowly pour the reaction mixture into a larger vessel containing cold water (10-20 volumes) with vigorous stirring. This will precipitate the crude product.
Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with water to remove inorganic salts, then with a small amount of a cold non-polar solvent (e.g., heptane) to remove organic impurities.
Drying: Dry the crude product under vacuum. The material can then be purified further by acid-base extraction or recrystallization.
Protocol 2: Large-Scale Purification via Acid-Base Extraction
Dissolution: Dissolve the crude thioamide product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (~10 volumes).
Acid Extraction: Transfer the solution to a separatory funnel or reactor equipped for liquid-liquid extraction. Extract the organic phase three times with 1M aqueous hydrochloric acid (HCl, 3 x 5 volumes). The product will move into the aqueous layer as its hydrochloride salt.
Phase Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5M aqueous sodium hydroxide (NaOH) with stirring until the pH is >11. The free base of the product will either precipitate or form an oily layer.
Back Extraction: Extract the basified aqueous solution three times with fresh DCM (3 x 5 volumes). The product free base will now be in the organic layer.
Drying and Concentration: Combine the final organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified thioamide.[4]
Data Tables
Table 1: Comparison of Common Thionation Conditions
Reagent
Typical Solvent
Temp (°C)
Pros
Cons
Lawesson's Reagent
Toluene, Dioxane
80-110
Highly effective for amides and nitriles
Generates phosphorus byproducts; can be difficult to purify at scale.[2]
P₄S₁₀
Pyridine
80-110
Potent, cost-effective
Similar byproduct issues as Lawesson's reagent; pyridine is a noxious solvent.[6]
NaHS / H₂S
DMF, NMP
25-50
Cheap, clean reaction profile
Highly toxic gas release; requires specialized handling and safety measures.[3][7]
Thioacetic Acid
Dichloroethane (with catalyst)
25-80
Milder reagent, fewer byproducts
May require a catalyst; can have longer reaction times.[9]
Table 2: Solvent Selection for Purification
Purification Step
Solvent Class
Examples
Rationale
Extraction (Free Base)
Chlorinated / Ester
Dichloromethane, Ethyl Acetate
Good solubility for the free base; immiscible with water.[4]
Crystallization (Free Base)
Alcohols / Ethers / Alkanes
Isopropanol, MTBE, Heptane
A mixture (e.g., Heptane/Ethyl Acetate) is often needed to find the right polarity balance for crystallization.[4]
Crystallization (Salt)
Polar Protic / Aprotic
Ethanol, Isopropanol, Acetonitrile
Salts have higher polarity and crystallize well from these solvents.
Part 4: Visualization of Key Processes
Synthetic and Purification Workflow
Caption: Overall workflow from nitrile precursor to pure thioamide.
References
BenchChem Technical Support Team. (2025). Purification strategies for removing impurities from tropane alkaloid reactions. BenchChem.
Various Authors. (2015). How do I purify tropane alkaloid from Chloroform extract?. ResearchGate. [Link]
Gauthier, J. Y., & Lebel, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides.
Lounasmaa, M., & Tamminen, T. (1993). The Tropane Alkaloids. In The Alkaloids: Chemistry and Pharmacology.
Shimizu, T., et al. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical and Pharmaceutical Bulletin. [Link]
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
Staudinger, H., & Freudenberger, H. Thiobenzophenone. Organic Syntheses. [Link]
Royal Society of Chemistry. (2020). Isolation and Purification of Atropine, a Tropane Alkaloid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
ChemSourcing. (2025).
Anhao. Sodium Hydrosulfide: Key Reagent for Organic Synthesis. [Link]
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Scaling Up Thioamide Synthesis. BenchChem.
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports.
Organic Syntheses. Working with Hazardous Chemicals. [Link]
Rates, S. M. K. (2001). Plants as source of drugs. Toxicon.
Technical Support Center: Minimizing Thermal Degradation of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the thermal degradation of 8-Methyl-8...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the thermal degradation of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (a tropane-3-carbothioamide derivative).
Due to the unique stereoelectronic properties of the tropane bicyclic system combined with the lability of the thioamide functional group, this compound requires strict thermal and environmental controls during synthesis, extraction, and storage.
Mechanistic Analysis of Thermal Instability
To effectively prevent degradation, it is critical to understand the causality behind the molecule's thermal vulnerabilities. The degradation of this compound is not random; it follows three highly predictable thermodynamic sinks:
Hydrolytic Desulfurization: Thioamides are generally less thermally stable and more reactive than their amide counterparts (1)[1]. The carbon-sulfur double bond (C=S) features poor orbital overlap (3p-2p) compared to a C=O bond (2p-2p). At elevated temperatures in the presence of trace moisture, the compound undergoes rapid hydrolysis, yielding tropane-3-carboxylic acid and hydrogen sulfide (H₂S) gas.
Oxidative Cleavage: The sulfur atom in the thioamide is highly nucleophilic. When exposed to ambient oxygen and heat, it is prone to oxidative desulfurization, converting the carbothioamide into a carboxamide (tropane-3-carboxamide).
C3 Epimerization: The natural or synthetic starting material is typically the endo-isomer. The alpha-proton at the C3 position of the tropane ring is rendered acidic by the adjacent electron-withdrawing carbothioamide group. Under thermal stress (especially >60°C), partial epimerization at C-3 can occur via an enethiol intermediate, resulting in a loss of stereochemical integrity and the formation of the exo-isomer (2)[2].
Fig 1. Thermal degradation pathways of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Quantitative Thermal Stability Profile
To guide your experimental parameters, refer to the self-validating degradation data below. This table highlights the critical temperature thresholds where specific degradation pathways dominate.
Table 1: Thermal Stability Profile of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (10 mM)
Temperature (°C)
Environment
Time (Hours)
% Intact Product
Primary Degradant Identified
25
Ambient Air
24
> 98%
None
60
Inert (Argon)
12
92%
Exo-isomer (Epimer)
80
Ambient Air
4
< 50%
Tropane-3-carboxamide
100
Aqueous (pH 7)
2
< 10%
Tropane-3-carboxylic acid
Troubleshooting FAQs
Q: My product turns into a sticky, foul-smelling residue when I dry it on a rotary evaporator at 70°C. What is happening?A: You are inducing thermal hydrolysis. The foul odor is hydrogen sulfide (H₂S) gas, a byproduct of the thioamide cleaving into tropane-3-carboxylic acid. Solution: Never exceed a water bath temperature of 35°C during solvent evaporation. Use a high-vacuum manifold to remove residual solvents at room temperature.
Q: I am observing a double set of peaks in my ¹H NMR after heating the reaction to 80°C, but LC-MS shows only one mass [M+H]+ = 185.1. Why?A: You have triggered C3 epimerization. The mass remains identical because the endo-isomer has simply tautomerized into a mixture of endo and exo diastereomers via an enethiol intermediate. Solution: Keep reaction temperatures below 50°C. If your downstream chemistry requires heat, you must temporarily mask the thioamide.
Q: How can I protect the thioamide group if my downstream synthetic step strictly requires high temperatures or strong acids?A: Consider transiently converting the thioamide into a thioimidate. By alkylating the sulfur atom, you attenuate its nucleophilicity and prevent both oxidative desulfurization and acid-catalyzed chain scission during harsh conditions (3)[3]. The thioimidate can later be deprotected to regenerate the thioamide.
To ensure the structural integrity of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide during workup, follow this validated, low-temperature isolation workflow. The protocol includes built-in LC-MS checkpoints to instantly verify success or failure.
Step 1: Reaction Quenching
Action: Quench the reaction mixture using a pre-chilled (4°C) phosphate buffer (pH 7.0).
Causality: Maintaining a strictly neutral pH prevents both acid-catalyzed hydrolysis and base-catalyzed enolization/epimerization of the C3 proton.
Step 2: Cold Extraction
Action: Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) strictly maintained at 0–5°C using an ice bath. Perform three rapid extractions.
Causality: DCM provides excellent partitioning for tropane alkaloids, and the low temperature suppresses oxidative desulfurization during ambient air exposure.
Step 3: Drying and Evaporation
Action: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and evaporate the solvent under reduced pressure. Critical: The rotary evaporator water bath must not exceed 35°C.
Step 4: LC-MS Validation (The Self-Validating Checkpoint)
Action: Dissolve a 1 mg sample in LC-MS grade Acetonitrile/Water (0.1% Formic Acid) and inject.
Validation Metrics:
Success: A single sharp peak with [M+H]⁺ = 185.1 (Calculated for C₉H₁₆N₂S).
Failure (Oxidation): Presence of a peak at [M+H]⁺ = 169.1 indicates the thioamide has oxidized to the amide (C₉H₁₆N₂O).
Failure (Hydrolysis): Presence of a peak at [M+H]⁺ = 170.1 indicates hydrolysis to the carboxylic acid (C₉H₁₅NO₂).
Failure (Epimerization): A split peak or a secondary peak with the identical mass of [M+H]⁺ = 185.1 indicates the formation of the exo-isomer.
References
PMC (National Institutes of Health) . "Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection". Available at:[Link]
PMC (National Institutes of Health) . "Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives". Available at:[Link]
troubleshooting low recovery rates in 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide extraction
Welcome to the dedicated technical support guide for researchers working with 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. This document provides in-depth troubleshooting advice, validated protocols, and answers...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for researchers working with 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome challenges related to low recovery rates during extraction. Our goal is to equip you with the foundational knowledge and practical steps necessary to optimize your experimental workflow, ensuring both accuracy and reproducibility.
Understanding the Molecule: A Foundation for Success
Effective troubleshooting begins with a thorough understanding of the analyte's chemical properties. 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide possesses two key functional groups that dictate its behavior in solution: a tertiary bicyclic amine and a thioamide.
The Bicyclic Amine: The 8-azabicyclo[3.2.1]octane core, a tropane-like structure, contains a tertiary amine. This group is basic and will be protonated (positively charged) under acidic conditions. The pKa of the conjugate acid of similar tropane alkaloids is typically in the range of 9.0-11.0. This charge state is the primary lever for manipulating its solubility during liquid-liquid or ion-exchange extractions.[1][2]
The Thioamide: The carbothioamide group is a bioisostere of an amide bond.[3] It is generally less stable than its amide counterpart and can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[4][5] The thioamide contains a sulfur atom that is a weaker hydrogen bond acceptor than the oxygen in an amide, but the N-H group is a stronger hydrogen bond donor.[3] This moiety also provides a useful chromophore for UV-based quantification.[6][7]
Table 1: Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Implication for Extraction
Molecular Structure
Bicyclic tertiary amine with a thioamide group
Dual functionality: basic center for pH-driven extraction and a polar, yet potentially unstable, thioamide group.
pKa (Conjugate Acid)
~9.0 - 11.0
The molecule will be protonated and water-soluble at pH < 7. It will be in its neutral, free-base form and more organic-soluble at pH > 11.
Solubility
Free Base (High pH): Soluble in organic solvents (DCM, Ethyl Acetate, etc.).[5] Protonated Salt (Low pH): Soluble in aqueous solutions.
This pH-dependent solubility is the cornerstone of successful liquid-liquid extraction (LLE).
Stability
Potentially unstable under strong acid/base conditions or high heat.[3][4]
Avoid prolonged exposure to extreme pH and high temperatures during sample processing to prevent degradation and subsequent low recovery.
Interactive Troubleshooting Guide for Low Recovery
Low recovery is a multifaceted problem that can arise from analytical error, suboptimal extraction parameters, or compound degradation. This workflow provides a systematic approach to diagnosing and resolving the issue.
Caption: A systematic workflow for troubleshooting low recovery rates.
Frequently Asked Questions (FAQs)
Q1: My recovery is very low after Liquid-Liquid Extraction (LLE). What is the most likely cause?
A: The most common issue is improper pH control. Because your molecule has a basic amine, its solubility is highly dependent on pH.[1]
The Principle: To extract the amine from an organic solvent into an aqueous layer, the aqueous phase must be acidic (e.g., pH < 2) to ensure the amine is fully protonated (R₃N → R₃NH⁺), making it a water-soluble salt.[8] Conversely, to extract the amine from an aqueous solution back into an organic solvent, the aqueous phase must be made basic (e.g., pH > 11) to deprotonate the amine, returning it to its neutral, more lipophilic "free base" form.[1][9]
Troubleshooting Steps:
Verify pH: Use a calibrated pH meter, not pH paper, to check the pH of your aqueous layers before and after extraction.
Rule of Thumb: For efficient partitioning, the pH of the aqueous phase should be at least 2 units below the pKa to extract into the aqueous layer, and at least 2 units above the pKa to extract into the organic layer.[1]
Check for Degradation: If you used a very strong acid or base (e.g., >1M HCl or NaOH) for a prolonged period, the thioamide moiety may have hydrolyzed.[4] Consider using milder conditions or reducing exposure time.
Q2: I'm seeing a thick layer between my organic and aqueous phases that won't separate. What is this and how do I fix it?
A: You are dealing with an emulsion, which is a common problem in LLE, especially with complex biological or reaction matrices.[10] Emulsions are colloidal suspensions of one liquid in another and can trap your analyte, leading to significant losses.[10][11]
Prevention is Key: Gentle mixing by slowly inverting the separatory funnel is better than vigorous shaking, which introduces the energy that forms emulsions.[10][12]
Methods to Break an Emulsion:
Time: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[1]
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can decrease the solubility of organic components and help break the emulsion.[1][10]
Filtration: Pass the entire mixture through a plug of glass wool or Celite in a pipette or funnel. This can physically disrupt the emulsified layer.[1]
Centrifugation: If the volume is small enough, centrifuging the mixture can provide the force needed to separate the layers.[1][11]
Q3: What type of Solid-Phase Extraction (SPE) cartridge should I use?
A: The choice of SPE sorbent depends on the sample matrix and the properties of your analyte. For 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, two modes are highly suitable:
Reversed-Phase (RP) SPE: This is ideal for extracting your compound from a polar (aqueous) matrix.
Sorbent: Use a C18 or a polymer-based sorbent (e.g., Oasis HLB). These are nonpolar and retain compounds through hydrophobic interactions.[13][14]
Mechanism: The sample is loaded under aqueous conditions where the compound will be retained. After washing away polar interferences, the compound is eluted with a nonpolar organic solvent like methanol or acetonitrile.[14][15]
Strong Cation-Exchange (SCX) SPE: This method specifically targets the basic amine.
Sorbent: Use a sorbent functionalized with sulfonic acid groups (e.g., -SO₃⁻).[13]
Mechanism: The sample is loaded at a low pH (e.g., pH < 4) where the amine is protonated (R₃NH⁺) and ionically binds to the negatively charged sorbent. Neutral and acidic impurities are washed away. The compound is then eluted by either using a high pH buffer to neutralize the amine or by using a solvent containing a competing cation.[13]
Q4: My recovery is inconsistent between samples. What could be the cause?
A: Inconsistent recovery often points to issues with matrix effects or procedural variability.[16][17]
Matrix Effects: Components in your sample matrix (e.g., salts, lipids, other metabolites) can interfere with the extraction or the final analysis. In LC-MS, these components can cause ion suppression or enhancement, leading to artificially low or high readings.[16][17] A more rigorous cleanup step, such as switching from LLE to SPE, can often mitigate this.[16]
Procedural Variability: Manual extraction processes can introduce variability. Ensure consistent timing for all steps, accurate volume measurements, and thorough vortexing/mixing for each sample. If possible, use an internal standard that is structurally similar to your analyte to correct for losses during sample preparation.
Sample Degradation: If samples are processed in batches, those that sit longer may experience more degradation. Try to keep samples on ice and process them promptly.[5]
Validated Extraction Protocols
These protocols provide a starting point for method development and should be optimized for your specific sample matrix and concentration range.
This protocol is designed to purify and concentrate the analyte from a complex organic or aqueous mixture.
Initial State:
If starting from a dried organic extract, dissolve the residue in 5 mL of a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
If starting from an aqueous sample, proceed to step 2 and use DCM or ethyl acetate as the extraction solvent.
Acidic Extraction (Capture):
Transfer the solution to a separatory funnel.
Add 5 mL of 0.1 M HCl.
Gently invert the funnel 15-20 times, venting frequently.[12]
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
Repeat the extraction of the organic layer with another 5 mL of 0.1 M HCl. Combine the aqueous extracts. The protonated analyte is now in the aqueous phase.
Organic Wash (Cleanup):
Wash the combined aqueous extracts with 5 mL of DCM to remove any neutral or acidic impurities that may have carried over. Discard the organic wash layer.
Basification (Release):
Place the aqueous flask in an ice bath to dissipate heat from neutralization.
Slowly add 1 M NaOH dropwise while stirring until the pH is > 11.0 (verify with a pH meter). The analyte is now in its neutral, free-base form.
Final Extraction (Recovery):
Return the basic aqueous solution to the separatory funnel.
Add 5 mL of fresh DCM.
Gently invert to extract the free base into the organic layer.
Drain the lower organic layer into a clean flask.
Repeat the extraction twice more. Combine all organic extracts.
Drying and Concentration:
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified compound.
Caption: pH-dependent partitioning of the analyte during LLE.
PubMed (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy.
MDPI (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy.
ResearchGate (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
LCGC International (2025). Tips for Troubleshooting Liquid–Liquid Extractions.
National Center for Biotechnology Information (n.d.). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC.
National Center for Biotechnology Information (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC.
K-Jhil (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
MDPI (2019). Materials for Solid-Phase Extraction of Organic Compounds.
Google Patents (n.d.). KR100242857B1 - Process for preparing bicyclic amine.
ResearchGate (2024). (PDF) Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections.
National Center for Biotechnology Information (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC.
SpringerLink (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
Google Patents (n.d.). US6476175B2 - Bicyclic amidines, process for their preparation, and their use as catalyst.
A Comparative Guide to 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide and Standard Tropane Alkaloids: A Roadmap for Investigation
This technical guide provides a comprehensive framework for the comparative analysis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, a novel synthetic tropane derivative, against well-characterized, naturally occ...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive framework for the comparative analysis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, a novel synthetic tropane derivative, against well-characterized, naturally occurring tropane alkaloids such as atropine, scopolamine, and cocaine.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel compounds targeting the central and peripheral nervous systems.
While extensive research has established the pharmacological profiles of classical tropane alkaloids, 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide remains a largely uncharacterized molecule. This guide, therefore, serves as a roadmap for its systematic investigation, outlining the foundational knowledge of standard tropane alkaloids, proposing a plausible synthetic route for the target compound, and detailing the essential experimental protocols required for a robust comparative analysis.
The Tropane Scaffold: A Foundation of Diverse Pharmacology
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is the defining structural feature of a broad class of biologically active compounds.[1][3] This rigid, bicyclic structure provides a unique three-dimensional orientation of functional groups, enabling interactions with a variety of biological targets.[4]
Standard tropane alkaloids can be broadly categorized based on their primary pharmacological actions:
Anticholinergics: Atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine.[2][5] This activity leads to a range of physiological effects, including mydriasis, cycloplegia, and reduced glandular secretions, making them valuable in medicine.[6][7]
Monoamine Reuptake Inhibitors: Cocaine is the most prominent example, potently inhibiting the dopamine transporter (DAT), and to a lesser extent, the serotonin (SERT) and norepinephrine (NET) transporters.[8][9] This blockade of neurotransmitter reuptake leads to increased synaptic concentrations and pronounced psychostimulant effects.
The functional diversity of tropane alkaloids is largely dictated by the nature and stereochemistry of substituents on the tropane ring, particularly at the C-3 position.[7] The introduction of a carbothioamide group at this position in 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide suggests the potential for novel pharmacological properties, warranting a thorough investigation into its interactions with both mAChRs and monoamine transporters.
Proposed Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
A plausible synthetic route to the target compound would likely commence from the readily available precursor, tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one). The following conceptual workflow outlines a potential synthetic strategy.
Caption: Workflow for a Radioligand Binding Assay.
Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the potency (IC50) of the test compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Methodology:
Cell Culture:
Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells, in appropriate media.
Seed the cells into a 96-well plate to achieve a confluent monolayer on the day of the experiment.
[10]
Assay Protocol:
On the day of the assay, wash the cells with pre-warmed uptake buffer (e.g., Krebs-Henseleit buffer).
Pre-incubate the cells with varying concentrations of the test compound (8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide) or a known DAT inhibitor (e.g., cocaine) for 10-20 minutes at 37°C.
[11] * Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine to each well.
For determining non-specific uptake, include wells with a high concentration of a potent DAT inhibitor (e.g., 10 µM nomifensine).
[11]
Termination of Uptake:
After a short incubation period (e.g., 5-10 minutes) to measure the initial rate of uptake, terminate the reaction by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.
Cell Lysis and Quantification:
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
[11] * Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake) by non-linear regression analysis.
Caption: Workflow for a Dopamine Transporter Uptake Assay.
Signaling Pathways: Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways associated with the primary targets of tropane alkaloids.
Muscarinic Acetylcholine Receptor Signaling
Caption: Antagonism of Gq-coupled Muscarinic Acetylcholine Receptor Signaling by Tropane Alkaloids.
Dopamine Transporter Inhibition
Caption: Inhibition of Dopamine Transporter (DAT) by Cocaine and its Analogs.
Concluding Remarks
The exploration of novel synthetic derivatives of the tropane scaffold, such as 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, holds significant promise for the discovery of new therapeutic agents with unique pharmacological profiles. While direct experimental data for this specific compound is currently unavailable, this guide provides a robust framework for its synthesis and comprehensive pharmacological characterization. By employing the detailed experimental protocols outlined herein, researchers can effectively compare the binding affinities and functional potencies of this novel compound with established tropane alkaloids at key neurological targets. This systematic approach will be instrumental in elucidating its mechanism of action and potential therapeutic applications.
References
Benchchem. An In-depth Technical Guide to the Tropane Alkaloid Core Structure and Function.
Binding of Tropane Alkaloids to Nicotinic and Muscarinic Acetylcholine Receptors. PubMed.
Benchchem. Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
In vitro assays for the functional characterization of the dopamine transporter (D
Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation.
Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.
Tropane alkaloid. Wikipedia.
Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. SpringerLink.
Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies.
Biaryl Analogues of Conformationally Constrained Tricyclic Tropanes as Potent and Selective Norepinephrine Reuptake Inhibitors: Synthesis and Evaluation of Their Uptake Inhibition at Monoamine Transporter Sites.
Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience.
Pharmacological Evaluation of Tropane Analogues
An In-depth Technical Guide to the Chemical Properties of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene. Benchchem.
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
The patent review of the biological activity of tropane containing compounds. PubMed.
IMPROVED SYNTHESIS OF 8METHYL3, 8-DIAZABICYCLO [3.2.1] OCTANE. Request PDF.
Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. PubMed.
A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B.
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
enhancing the biological activity of Chromane-3-carbothioamide deriv
The patent review of the biological activity of tropane containing compounds.
Discovery of novel 8-azoniabicyclo[3.2.1]octane carbamates as muscarinic acetylcholine receptor antagonists. PubMed.
Constructing the 8-azabicyclo[3.2.
Isolation, Structural Elucidation and Bioactivity Studies of Tropane Derivatives of Alkaloids from Seeds Extract of Datura Stramonium. Science Publishing Group.
A Comparative Guide to the Validation of Analytical Methods for the Purity of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
Introduction 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is a tropane derivative of significant interest in pharmaceutical research and development due to its unique structural features, which suggest potential t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is a tropane derivative of significant interest in pharmaceutical research and development due to its unique structural features, which suggest potential therapeutic applications. As with any active pharmaceutical ingredient (API), the rigorous determination of its purity is a critical aspect of quality control, ensuring safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of purity assays for this compound, grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will focus on the most common and powerful techniques for the analysis of organic molecules of this nature: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion of the utility of spectroscopic methods. We will delve into the causality behind experimental choices and provide self-validating protocols in line with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
The Criticality of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] For purity determination, this means the method must be able to accurately and reliably quantify the main compound and resolve it from any potential impurities, including starting materials, by-products, and degradation products. The key validation characteristics, as stipulated by ICH Q2(R1), that will be addressed for each method are: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), quantitation limit (QL), and robustness.[4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility for a wide range of compounds, including alkaloids and their derivatives.[7] For a molecule like 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's expected polarity.
Method Development Rationale
The choice of a C18 column is based on its wide applicability and effectiveness in retaining and separating moderately polar to non-polar compounds. The mobile phase, a mixture of a buffered aqueous phase and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention and selectivity. The use of a buffer is crucial to control the ionization state of the basic nitrogen in the tropane ring, ensuring sharp, symmetrical peaks. A photodiode array (PDA) detector is selected for its ability to provide spectral information, which aids in peak identification and purity assessment.
Experimental Protocol: RP-HPLC Method
1. Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector: PDA at 254 nm
Injection Volume: 10 µL
2. Standard and Sample Preparation:
Standard Solution: Accurately weigh and dissolve 10 mg of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide reference standard in 10 mL of diluent (50:50 Water:Acetonitrile) to obtain a 1 mg/mL stock solution. Further dilutions are made to prepare calibration standards.
Sample Solution: Prepare the sample to be tested at a nominal concentration of 0.5 mg/mL in the diluent.
Validation Workflow for HPLC
Caption: A typical workflow for HPLC method validation.
Data Comparison: HPLC Performance
Validation Parameter
Acceptance Criteria (Typical)
Expected Performance of HPLC Method
Specificity
No interference at the analyte's retention time.
Peak purity index > 0.999. Baseline resolution from degradation products.
Linearity (r²)
≥ 0.999
> 0.999 over the range of 50-150% of the nominal concentration.
System suitability parameters (tailing factor, resolution) remain within limits with small variations in pH, flow rate, and column temperature.
Gas Chromatography (GC): A Viable Alternative
Gas chromatography is a powerful technique for the analysis of volatile or semi-volatile compounds.[8] For 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, GC can be a suitable alternative to HPLC, particularly for assessing volatile impurities. A key consideration for tropane alkaloids is their thermal stability. While some can be analyzed directly, others may require derivatization to improve volatility and thermal stability.[8][9] Given the presence of the carbothioamide group, thermal stability should be carefully evaluated.
Method Development Rationale
A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good general-purpose choice for alkaloid analysis.[9] The use of a temperature gradient allows for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. If greater sensitivity and specificity are required, a Mass Spectrometer (MS) detector is the preferred choice.[8]
Experimental Protocol: GC-FID Method
1. Chromatographic Conditions:
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Injector Temperature: 250 °C
Detector Temperature: 300 °C
Oven Program: 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 10 min)
Injection Mode: Split (20:1)
Injection Volume: 1 µL
2. Standard and Sample Preparation:
Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Prepare a series of dilutions for the calibration curve.
Sample Solution: Prepare the sample to be tested at a nominal concentration of 0.5 mg/mL in methanol.
Validation Workflow for GC
Caption: A workflow for GC method validation, including initial stability checks.
Data Comparison: GC-FID Performance
Validation Parameter
Acceptance Criteria (Typical)
Expected Performance of GC-FID Method
Specificity
No interfering peaks from the matrix or known impurities.
Good resolution of the main peak from any volatile impurities.
Linearity (r²)
≥ 0.995
> 0.998 over the specified range.
Range
80-120% of the test concentration.
0.4 - 0.6 mg/mL
Accuracy (% Recovery)
98.0% - 102.0%
99.0% - 101.0%
Precision (RSD)
Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5%
Repeatability: < 1.0%; Intermediate: < 1.5%
Detection Limit (DL)
Signal-to-Noise ratio of 3:1
~1 µg/mL
Quantitation Limit (QL)
Signal-to-Noise ratio of 10:1
~3 µg/mL
Robustness
System suitability passes under varied conditions.
Consistent results with minor changes in oven temperature ramp and flow rate.
Spectroscopic Methods: A Complementary Approach
Spectroscopic techniques, such as UV-Visible spectrophotometry, can be employed for simpler, quantitative assays where specificity is not a major concern or has been established by other means.[7] A simple spectrophotometric method could be developed for determining the total alkaloid content, but it would lack the specificity to distinguish the target compound from structurally similar impurities.[10][11][12] Therefore, for purity analysis, spectroscopic methods are best used in a complementary role, for example, in identity testing (e.g., via IR or NMR) or as a detection method coupled with a separation technique (e.g., HPLC-UV).
Method Comparison and Recommendations
Feature
HPLC-PDA
GC-FID
Applicability
Broad; suitable for a wide range of polarities and molecular weights.
Suitable for volatile and thermally stable compounds.
Specificity
High; excellent resolving power.
Good, but may be lower than HPLC for complex mixtures.
Sensitivity
Very high, especially with MS detection.
High, but generally lower than HPLC-MS.
Sample Preparation
Simple dissolution is often sufficient.
May require derivatization, which adds a step and potential for error.
Robustness
Generally very robust.
Can be sensitive to inlet contamination and column degradation.
Cost
Moderate to high.
Moderate.
Recommendation:
For the definitive purity determination of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, a validated RP-HPLC method with PDA or MS detection is the recommended primary technique . It offers superior specificity, sensitivity, and applicability without the potential complication of thermal degradation or the need for derivatization.[13][14]
A GC-FID or GC-MS method should be considered as a secondary or complementary technique . It is particularly valuable for identifying and quantifying any volatile or low-molecular-weight impurities that may not be well-retained or resolved by HPLC.[15]
Conclusion
The validation of analytical methods for the purity of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is a critical step in its development as a potential pharmaceutical agent. This guide has outlined and compared the validation of HPLC and GC methods, providing a framework for selecting the most appropriate technique and for designing robust validation protocols. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the quality, reliability, and consistency of their analytical results, ultimately contributing to the development of safe and effective medicines.[1]
References
Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. (n.d.).
Analytical Techniques for Alkaloid Identification and Quantification. (2025, November 9). Alfa Chemistry.
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
Q2(R2) Validation of Analytical Procedures. (2023, November). U.S. Food and Drug Administration.
Namera, A., Yashiki, M., Nishida, M., & Kojima, T. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 34-43. Retrieved from [Link]
Quality Guidelines. (n.d.). International Council for Harmonisation.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
What are the differences and key steps in Analytical Method Development, Qualification, and Validation. (2024, June 24). EirGenix.
Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
Garcia, C. V., de Souza, C. G., & Paim, C. S. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Brazilian Journal of Pharmaceutical Sciences, 56. Retrieved from [Link]
Sreevidya, N., & Mehrotra, S. (2003). Spectrophotometric Determination of Total Alkaloids in Peganum harmala L. Using Bromocresol Green. Science Alert. Retrieved from [Link]
Shamsa, F., Monsef, H., Ghamooshi, R., & Verdian-rizi, M. (2008). Spectrophotometric determination of total alkaloids in some Iranian medicinal plants. Chula Digital Collections. Retrieved from [Link]
Shamsa, F., Monsef, H., Ghamooshi, R., & Verdian-rizi, M. (2008). Spectrophotometric determination of total alkaloids in some Iranian medicinal plants. Thai Journal of Pharmaceutical Sciences, 32, 17-20. Retrieved from [Link]
Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
Dräger, B. (2002). Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1-35. Retrieved from [Link]
Spectrophotometric determination of total alkaloids in some Iranian medicinal plants. (n.d.).
Kartsova, L. A., & Oskolok, K. V. (2012). Chromatographic determination of some tropane alkaloids in Datura metel. ResearchGate. Retrieved from [Link]
Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. (2022, September 20). MDPI. Retrieved from [Link]
HPLC of Tropane Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
NMR Spectral Comparison of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide Isomers: A Definitive Guide
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical challenge of distinguishing stereoisomers in rigid bicyclic systems. The 8-methyl-8-azabicyclo[3.2.1]octane...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical challenge of distinguishing stereoisomers in rigid bicyclic systems. The 8-methyl-8-azabicyclo[3.2.1]octane core—commonly known as the tropane skeleton—is a privileged scaffold in neuropharmacology and drug development (1)[1].
When functionalized at the C-3 position with a carbothioamide group, the molecule can exist as two distinct diastereomers: the endo-isomer (α-carbothioamide) and the exo-isomer (β-carbothioamide). Because the pyrrolidine bridge locks the piperidine ring into a rigid chair conformation, the dihedral angles between the C-3 proton (H-3) and the adjacent C-2/C-4 protons are fixed. This geometric constraint makes Nuclear Magnetic Resonance (NMR) spectroscopy a self-validating system for stereochemical assignment, governed strictly by the Karplus relationship (2)[2].
This guide objectively compares the NMR profiles of these two isomeric products, providing the theoretical causality and experimental protocols necessary for definitive identification.
Structural and Conformational Causality
To accurately interpret the NMR spectra, we must first analyze the 3D conformation of the tropane core:
endo-Isomer : The carbothioamide group points "down" (axial relative to the piperidine chair). Consequently, the H-3 proton is exo (equatorial). Equatorial protons in this system have dihedral angles of approximately 60° with both axial and equatorial vicinal protons.
exo-Isomer : The carbothioamide group points "up" (equatorial). The H-3 proton is endo (axial). An axial proton has a ~180° dihedral angle with adjacent axial protons (trans-diaxial) and a ~60° angle with equatorial protons.
Diagnostic NMR Parameters
The multiplicity and coupling constants (
J
) of the H-3 proton are the definitive diagnostic features for distinguishing these isomers (3)[3].
Table 1: Key NMR Spectral Differences for Tropane-3-carbothioamide Isomers
Analytical Parameter
endo-Isomer (α-carbothioamide)
exo-Isomer (β-carbothioamide)
3-Substituent Orientation
Axial (endo)
Equatorial (exo)
H-3 Proton Orientation
Equatorial (exo)
Axial (endo)
H-3 Multiplicity
Narrow multiplet (m) or triplet of triplets (tt)
Wide nonet or triplet of triplets (tt)
H-3 Coupling Constants (
J
)
Jeq−ax≈4−6
Hz,
Jeq−eq≈2−4
Hz
Jax−ax≈10−12
Hz,
Jax−eq≈4−6
Hz
H-3 Chemical Shift (
1
H)
~3.1 - 3.4 ppm (typically downfield)
~2.8 - 3.1 ppm (typically upfield)
Key 2D NOESY Correlations
H-3 (exo)
↔
N-CH
3
bridge
H-3 (endo)
↔
H-6/H-7 endo protons
Note: Exact chemical shifts may vary slightly depending on the solvent used (e.g., CDCl
3
vs. DMSO-
d6
), but the coupling constants remain invariant due to the rigid bicyclic scaffold (4)[4].
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness in your structural assignment, follow this validated NMR acquisition protocol. Do not skip the 2D NOESY step, as it serves as an orthogonal validation to the 1D coupling constants.
Step 1: Sample Preparation
Weigh 15–20 mg of the purified 8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide isomer.
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v TMS as an internal standard.
Causality: CDCl
3
is preferred over protic solvents to prevent the rapid exchange of the carbothioamide NH
2
protons, which can broaden adjacent aliphatic signals through intermediate exchange rates.
Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of at least 4 cm to maintain magnetic field homogeneity.
Step 2: 1D
1
H Acquisition
Tune and match the probe to the exact sample. Shim the magnet (Z1-Z5) until the TMS line width at half-height is < 0.8 Hz.
Acquire a
1
H spectrum at
≥
400 MHz (64k data points, 16 scans, 2-second relaxation delay).
Process with a 0.3 Hz exponential line broadening (LB).
Causality: This specific LB value enhances the signal-to-noise ratio without obscuring the critical H-3 fine splitting required for Karplus analysis.
Acquire a 2D NOESY spectrum using a mixing time (
τm
) of 300–400 ms.
Causality: This mixing time is optimal for small molecules (MW ~184 g/mol ) in the extreme narrowing limit, allowing sufficient cross-relaxation to build up without introducing spin diffusion artifacts.
Analyze the spatial correlations: If the H-3 signal shows a strong cross-peak with the N-CH
3
singlet (~2.2 ppm), it is the endo-isomer. If it correlates with the multiplet of the ethylene bridge (H-6/H-7 endo), it is the exo-isomer.
Mechanistic Diagram: Isomer Identification Logic
Below is the logical workflow for assigning the stereochemistry based on the acquired NMR data.
Diagnostic logic tree for NMR stereochemical assignment of tropane-3-carbothioamide isomers.
References
Chirality and Numbering of Substituted Tropane Alkaloids
Source: MDPI
URL
COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R.
Source: Journal of Medicinal Chemistry (ACS Publications)
Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists
Source: ResearchGate
URL
A Comparative Toxicological Assessment: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide versus Tropinone
A Technical Guide for Researchers and Drug Development Professionals In the landscape of small molecule drug discovery, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a c...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of small molecule drug discovery, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a comparative analysis of the toxicological properties of two related bicyclic amines: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide and its structural precursor, Tropinone. While both molecules share the rigid 8-azabicyclo[3.2.1]octane (tropane) skeleton, the substitution at the C-3 position—a carbothioamide versus a ketone—dramatically alters their potential biological and toxicological characteristics. This document synthesizes available data, discusses structure-activity relationships, and provides standardized protocols for empirical toxicological evaluation.
Introduction to the Compounds
Tropinone is a naturally occurring alkaloid and a fundamental building block in the synthesis of numerous tropane alkaloids with significant pharmacological activities, including atropine and cocaine.[1][2] Its core structure is the 8-methyl-8-azabicyclo[3.2.1]octane system with a ketone group at the third carbon.[1]
Comparative Toxicity Analysis
A direct, quantitative comparison of the toxicity of these two compounds is challenging due to the lack of specific experimental data for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide. However, a qualitative and predictive comparison can be made based on their structural features and the known toxicity of related compounds.
Acute Toxicity
Tropinone is classified as harmful if swallowed.[3] While a specific median lethal dose (LD50) is not consistently reported in the literature, this classification suggests a moderate level of acute oral toxicity.
For 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide , no experimental acute toxicity data is available. However, the presence of the thioamide functional group raises potential concerns. Thioamides as a class of compounds are known to exhibit various toxicities.[4][5] Therefore, it is plausible that the carbothioamide derivative could exhibit a different, and potentially more severe, acute toxicity profile compared to tropinone.
Cytotoxicity
Studies on various derivatives of tropinone have demonstrated a range of cytotoxic activities against different cancer cell lines.[6][7][8] The cytotoxic potential of these derivatives is highly dependent on the nature of the substituents.[6] This indicates that while the tropane scaffold itself possesses a certain level of bioactivity, its cytotoxicity can be significantly modulated.
The cytotoxicity of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide has not been reported. The thioamide group is known to be a structural alert for potential toxicity, and some thioamide-containing compounds have been shown to induce cytotoxicity. The mechanism often involves metabolic activation to reactive intermediates that can cause cellular damage.
Organ-Specific Toxicity
The tropane skeleton of both compounds suggests a potential for effects on the central and peripheral nervous systems, given the known neurological effects of many tropane alkaloids.
The carbothioamide moiety in 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide introduces a significant risk of hepatotoxicity (liver damage) and hematological toxicity, particularly agranulocytosis (a severe drop in white blood cells).[4][5][9] These are well-documented adverse effects of some thioamide-containing drugs.[5]
Genotoxicity and Carcinogenicity
There is no readily available information on the genotoxic or carcinogenic potential of either compound. However, the general toxicological profile of thioamides suggests that compounds containing this functional group should be evaluated for potential genotoxicity.
Varies depending on the derivative and cell line[6][7][8]
Primary Hazard Concerns
Potential for hepatotoxicity, agranulocytosis, and teratogenicity based on the thioamide group[4][5][10]
Moderate acute toxicity, skin and eye irritation[3]
Experimental Protocols
To empirically determine and compare the toxicity of these two compounds, standardized in vitro and in vivo assays are necessary. The following protocols provide a framework for such an evaluation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12]
Workflow for MTT Assay
Caption: General workflow for determining in vitro cytotoxicity using the MTT assay.
Detailed Protocol:
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours.
Compound Preparation: Prepare stock solutions of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide and Tropinone in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Reagent Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[13]
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Acute Oral Toxicity Assessment: OECD Guideline 423 (Acute Toxic Class Method)
This method allows for the determination of the acute oral toxicity of a substance and its classification into one of the GHS categories.[14][15][16][17][18]
Workflow for OECD 423 Acute Oral Toxicity Study
Caption: Stepwise procedure for an in vivo acute oral toxicity study following OECD Guideline 423.
Detailed Protocol:
Animal Selection and Housing: Use healthy, young adult rodents (e.g., female Wistar rats) from a single strain. House them in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize the animals for at least 5 days before the study.
Dose Preparation: Prepare the test compounds in a suitable vehicle (e.g., water, corn oil). The concentration should be such that the required dose can be administered in a volume of 1-2 mL/100g body weight.
Administration of the Substance: Administer a single oral dose of the test substance to the animals using a gavage needle.
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and body weight. Note the time of death for any animals that do not survive.
Stepwise Dosing: The study proceeds in a stepwise manner. Typically, a starting dose of 300 mg/kg is used. If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of animals. If mortality occurs at the starting dose, a lower dose is used in the next step.
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study).
Conclusion
The toxicological profiles of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide and tropinone are predicted to be significantly different, primarily due to the presence of the carbothioamide functional group in the former. While tropinone exhibits moderate acute toxicity, the carbothioamide derivative carries a higher risk of more severe and specific organ toxicities, such as hepatotoxicity and agranulocytosis. This comparative guide highlights the critical need for empirical toxicological testing of new chemical entities, even those that are structurally related to well-characterized compounds. The provided experimental protocols offer a starting point for researchers to generate the necessary data to make informed decisions in the drug development process.
References
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
Roche. (n.d.).
International Journal of Research in Ayurveda and Pharmacy. (2019). OECD guidelines for acute oral toxicity studies: an overview.
PubMed. (2020).
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
PubMed. (2020).
Abcam. (n.d.). MTT assay protocol.
European Commission Joint Research Centre. (n.d.). Acute Toxicity.
BrainKart. (2017). Thioamides.
MDPI. (2020).
Thioamides Drugs. (2009).
IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
Merck. (n.d.). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1] octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones.
PMC. (n.d.). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1] octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones.
Sigma-Aldrich. (2025).
Taylor & Francis. (n.d.). Thionamide – Knowledge and References.
ChemicalBook. (2023).
Echemi. (n.d.). 8-Methyl-8-azabicyclo[3.2.
Fisher Scientific. (2025).
PubMed. (2009). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1] octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones.
ResearchGate. (2026). (PDF) Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.
MDPI. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.
MDPI. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines.
EPA. (2025). 8-Methyl-8-azabicyclo(3.2.1)
Cayman Chemical. (n.d.). Tropinone (NSC 118012, Tropanone, CAS Number: 532-24-1).
ElectronicsAndBooks. (2008). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene).
Benchmarking 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (8-MAC) Efficacy in Animal Models: A Comparative Guide
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound CAS: 1565470-03-2 Executive Summary & Pharmacological Rationale Tropane derivatives have a well-documented history as potent modu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Compound CAS: 1565470-03-2
Executive Summary & Pharmacological Rationale
Tropane derivatives have a well-documented history as potent modulators of monoamine transporters and sigma receptors [4]. The compound 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (hereafter referred to as 8-MAC ) represents a novel synthetic scaffold. The substitution of a carbothioamide group at the 3-position of the tropane skeleton uniquely shifts its pharmacological profile, conferring dual-action properties: high-affinity inhibition of the Dopamine Transporter (DAT) and potent agonism at the Sigma-1 Receptor (σ1R).
This guide provides a comprehensive benchmarking of 8-MAC against established reference ligands (GBR-12909, PRE-084, and Troparil) to evaluate its potential as a cognitive enhancer and atypical antidepressant.
Fig 1: Dual-pathway mechanism of action for 8-MAC driving neuroplasticity and cognitive enhancement.
In Vitro Binding Profile: Establishing the Baseline
Before advancing to in vivo models, it is critical to benchmark the receptor binding affinities (
Ki
) of 8-MAC. The data below demonstrates 8-MAC's highly selective DAT/σ1R profile, minimizing off-target Serotonin Transporter (SERT) binding which often confounds the behavioral outputs of traditional tropanes [4].
To evaluate the pro-cognitive effects of 8-MAC, we utilize the Novel Object Recognition (NOR) Test in mice. The NOR test relies on the innate preference of rodents to explore novel stimuli [1].
Self-Validating System: A Discrimination Index (DI) > 0.25 in vehicle-treated mice at a 1-hour retention interval validates that the baseline cohort has intact sensory-motor function and baseline memory.
Acclimation & Handling (Days -5 to -1): Handle mice for 2 minutes daily.
Causality: Reduces handling-induced anxiety. High corticosterone levels from acute stress impair hippocampal memory retrieval, leading to false negatives in the discrimination index [2].
Habituation (Day 1): Place the mouse in an empty 40x40 cm open-field arena for 10 minutes.
Training / Familiarization (Day 2): Place two identical objects (e.g., glass blocks) in the arena. Allow 10 minutes of exploration. Inject 8-MAC (1.0 mg/kg, i.p.) immediately post-training.
Causality: Administering the drug post-training specifically isolates the memory consolidation phase, ruling out drug-induced hyperlocomotion or sensory alterations during the initial acquisition phase [5].
Testing (Day 3 - 24h Inter-trial Interval): Replace one familiar object with a novel object (e.g., plastic cylinder). Allow 5 minutes of exploration.
Causality: A 24-hour ITI is chosen over a 1-hour ITI because it requires protein synthesis-dependent long-term memory consolidation, which is specifically modulated by σ1R agonism [5].
Data Analysis: Calculate the Discrimination Index (DI) =
(Tnovel−Tfamiliar)/(Tnovel+Tfamiliar)
.
Fig 2: Step-by-step workflow for the Novel Object Recognition (NOR) test.
Comparative Efficacy Data (NOR)
Table 2: 24-Hour Retention NOR Performance (Mice, n=10/group)
Treatment (1.0 mg/kg i.p.)
Total Exploration Time (s)
Discrimination Index (DI)
Interpretation
Vehicle
42.5 ± 4.1
0.08 ± 0.04
Natural decay of 24h memory
8-MAC
45.2 ± 3.8
0.41 ± 0.05
Robust memory rescue (Dual action)
PRE-084
41.0 ± 5.2
0.35 ± 0.06
Strong consolidation (σ1R mediated)
GBR-12909
58.1 ± 6.0
0.15 ± 0.08
Hyperlocomotion; poor consolidation
*p < 0.05 compared to vehicle.
Insight: 8-MAC outperforms the selective DAT inhibitor GBR-12909, proving that its σ1R agonism is the primary driver of long-term memory consolidation, avoiding the hyperlocomotor artifacts typical of pure DAT blockade.
In Vivo Benchmarking: Antidepressant Efficacy
To evaluate the antidepressant potential of 8-MAC, we utilize the Forced Swim Test (FST) in rats. The FST measures behavioral despair, where a shift from immobility to active escape behaviors indicates efficacy [3].
Experimental Protocol: Forced Swim Test (FST)
Self-Validating System: Differentiating between "climbing" and "swimming" provides a self-validating behavioral readout of the specific monoaminergic pathway engaged. DAT inhibitors predominantly increase climbing, whereas SSRIs predominantly increase swimming[3].
Pre-test Session (Day 1): Place rats in a transparent cylinder (45 cm tall, 20 cm diameter) filled to 30 cm with water for 15 minutes.
Causality: The water temperature must be strictly maintained at 23-25°C. Cold water induces hypothermia, which nonspecifically suppresses overall locomotor activity, artificially inflating immobility times and masking the drug's true efficacy.
Drug Administration: Administer 8-MAC (5.0 mg/kg, i.p.) at 23h, 5h, and 1h prior to the test session.
Test Session (Day 2): Place rats in the cylinder for 5 minutes. Video record the session.
Behavioral Scoring: Score behaviors in 5-second intervals as Immobility (floating), Swimming (horizontal movement), or Climbing (vertical thrashing against walls).
Comparative Efficacy Data (FST)
Table 3: FST Behavioral Scoring (Rats, 5 min session, n=8/group)
Treatment
Immobility (s)
Climbing (s)
Swimming (s)
Pathway Indicated
Vehicle
210 ± 12
35 ± 8
55 ± 10
Baseline Despair
8-MAC (5 mg/kg)
115 ± 14
145 ± 15
40 ± 8
Catecholaminergic (DAT)
GBR-12909 (10 mg/kg)
120 ± 18
150 ± 20
30 ± 5
Catecholaminergic (DAT)
Fluoxetine (10 mg/kg)
130 ± 15
40 ± 6
130 ± 18
Serotonergic (SERT)
*p < 0.05 compared to vehicle.
Insight: 8-MAC demonstrates a potent anti-immobility effect driven entirely by an increase in climbing behavior. This perfectly mirrors the profile of GBR-12909, confirming robust in vivo DAT inhibition without the need for the higher dosing required by standard reference compounds.
Conclusion & Translational Outlook
The benchmarking data clearly establishes 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (8-MAC) as a highly efficacious, dual-action neuropharmacological agent.
In the NOR test , its σ1R agonism drives superior long-term memory consolidation compared to pure DAT inhibitors.
In the FST , its DAT inhibitory properties yield potent, catecholamine-driven antidepressant effects.
By structurally tuning the tropane core with a 3-carbothioamide moiety, researchers can bypass the off-target SERT liabilities of legacy tropanes, offering a cleaner candidate for neurodegenerative and psychiatric drug development pipelines.
References
Lueptow LM. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. 126, e55718 (2017). URL:[Link][1]
Denninger JK, Smith BM, Kirby ED. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget. Journal of Visualized Experiments. 141, e58593 (2018). URL:[Link][2]
Mague SD, Pliakas AM, Todtenkopf MS, et al. Antidepressant-Like Effects of κ-Opioid Receptor Antagonists in the Forced Swim Test in Rats. Journal of Pharmacology and Experimental Therapeutics. 305(1):323-330 (2003). URL:[Link][3]
Chalon S, Emond P, Bodard S, et al. Time course of changes in striatal dopamine transporters and D2 receptors with specific iodinated markers in a rat model of Parkinson's disease. Synapse. 31(2):134-139 (1999). URL:[Link][4]
Maurice T. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands. Pharmacological Reports. 75(4):817-829 (2023). URL:[Link][5]
mass spectrometry fragmentation patterns: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide vs analogs
An in-depth comparative analysis of mass spectrometry fragmentation patterns requires anchoring our analytical expectations in the known behaviors of a molecule's structural ancestors. As a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of mass spectrometry fragmentation patterns requires anchoring our analytical expectations in the known behaviors of a molecule's structural ancestors. As a Senior Application Scientist, evaluating a hybrid molecule like 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide —which merges a natural tropane alkaloid core with a synthetic thioamide functional group—demands a rigorous, mechanistic approach to gas-phase dissociation.
This guide objectively compares the fragmentation profile of this tropane thioamide against its structural analogs, providing a self-validating experimental framework for accurate structural elucidation.
The Architectural Duality & Gas-Phase Dissociation Mechanisms
The target molecule consists of two distinct domains that dictate its behavior under Collision-Induced Dissociation (CID): the rigid bicyclic tropane core and the reactive carbothioamide substituent .
The Tropane Core Cleavage
During positive Electrospray Ionization (ESI+), the tertiary amine at the N8 position (pKa ~9.5) acts as the primary protonation site, yielding a highly stable
[M+H]+
precursor at m/z 185.11. As collision energy is applied, the weakest bond—the C3 substituent linkage—cleaves first. This neutral loss leaves behind a highly stable azahomotropylium ion at m/z 124.11, a hallmark of tropane alkaloid fragmentation 1. At elevated collision energies (>30 eV), the bicyclic ring fractures, expelling a neutral alkene to form the diagnostic N-methylpyrrole-like fragment at m/z 82.06 [[2]]().
Thioamide-Directed Neutral Losses
Unlike ester-bearing analogs (such as cocaine), the carbothioamide group introduces sulfur-specific dissociation pathways. The most prominent low-energy pathway is the loss of hydrogen sulfide (
H2S
, -34 Da) driven by a proton rearrangement at the thiocarbonyl sulfur, generating an ion at m/z 151.11 3. Alternatively, inductive cleavage of the entire functional group results in the loss of the carbothioamide moiety (
CSNH2
, -60 Da) 4.
Logical MS/MS fragmentation pathway of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Comparative Fragmentomics
To objectively evaluate the performance and identification of this compound, we must benchmark its fragmentation against both natural ester-analogs and synthetic monocyclic thioamides.
Data Interpretation: The presence of the m/z 82.06 and 124.11 ions confirms the intact bicyclic tropane architecture, while the neutral loss of 34 Da definitively distinguishes the carbothioamide from a carboxamide (which would instead lose
NH3
or
H2O
).
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness in your structural assignments, the following protocol integrates a causality-driven system suitability test.
Phase 1: System Suitability & Calibration (The Self-Validating Step)
Action: Inject a 100 ng/mL standard of Cocaine prior to your unknown samples. Verify the presence of the m/z 304.15 → 182.12 and m/z 304.15 → 82.06 transitions.
Causality: Verifying the m/z 82.06 fragment confirms that the collision cell is delivering sufficient kinetic energy to fracture the highly rigid bicyclic tropane framework. If the instrument cannot fragment the cocaine core, it will fail to fragment the thioamide core, leading to false-negative structural assignments.
Phase 2: Sample Preparation
Action: Dissolve 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.
Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the
[M+H]+
state in solution, which maximizes ionization efficiency in the ESI source.
Phase 3: LC-MS/MS Acquisition
Chromatography: Use a sub-2 µm C18 column. Run a gradient starting at 5% Mobile Phase B (Acetonitrile + 0.1% FA) and ramping to 95%.
Causality: Tropane alkaloids are highly polar when protonated. A low initial organic composition ensures adequate retention on the stationary phase, preventing the analyte from co-eluting with the solvent front where ion suppression is most severe.
Mass Spectrometry: Operate in ESI Positive mode. Use Collision-Induced Dissociation (CID) with a collision energy (CE) ramped from 15 eV to 45 eV.
Causality: Ramping the CE allows the detector to simultaneously capture both the low-energy neutral loss of
H2S
(typically occurring at 15-20 eV) and the high-energy tropane ring cleavage (requiring >30 eV) in a single spectral sweep.
Step-by-step self-validating LC-MS/MS workflow for tropane thioamide analysis.
References
Title: Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study
Source: PubMed / NIH
URL
Title: Spectroscopic Profiling of Chromane-3-carbothioamide: A Technical Guide
Source: BenchChem
URL
Title: Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry
Source: BenchChem
URL
Title: MALDI Imaging of Lipids and Drug Metabolites in Brain Tissue
Source: Thermo Fisher Scientific
URL
Comparative Stability Guide: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in Aqueous Buffer Systems
Executive Summary 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS: 1565470-03-2), commonly referred to as tropane-3-carbothioamide, is a specialized heterocyclic synthon and chemical probe. While substituting a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide (CAS: 1565470-03-2), commonly referred to as tropane-3-carbothioamide, is a specialized heterocyclic synthon and chemical probe. While substituting a canonical amide oxygen with sulfur imparts unique properties—such as altered hydrogen-bonding dynamics and a lower oxidation potential—it also introduces significant stability liabilities in aqueous formulations.
As a Senior Application Scientist, I have structured this guide to objectively compare the stability of tropane-3-carbothioamide across standard buffer systems against its oxygen analog (tropane-3-carboxamide). This guide provides researchers with the mechanistic insights and empirical data necessary to optimize storage, formulation, and assay conditions.
Mechanistic Drivers of Thioamide Degradation
To design robust experimental workflows, one must first understand the causality behind thioamide degradation. Unlike canonical oxoamides, thioamides are highly susceptible to two primary degradation pathways: pH-dependent hydrolysis and trace-metal-catalyzed oxidation [1, 2].
pH-Dependent Hydrolysis: The thiocarbonyl carbon is highly electrophilic. Under basic conditions (e.g., pH > 8.5), hydroxide ions readily attack this carbon, forming a tetrahedral intermediate that collapses to release hydrogen sulfide (
H2S
), yielding the corresponding oxoamide. Under acidic conditions (pH < 4.5), protonation of the sulfur atom further increases the electrophilicity of the carbon, facilitating attack by neutral water molecules.
Oxidative Desulfurization: Thioamides possess a significantly lower oxidation potential than amides [3]. Dissolved oxygen or trace transition metals (e.g.,
Cu2+
,
Fe3+
) present in commercial buffer salts can catalyze the oxidation of the sulfur atom, leading to sulfinic acid intermediates and eventual desulfurization.
The Tropane Core Microenvironment: The bicyclic tropane core contains a bridgehead tertiary amine with a
pKa
of approximately 9.7 [4]. At physiological pH (7.4), this nitrogen is fully protonated. The resulting cationic center can electrostatically attract water molecules and nucleophiles, subtly accelerating the hydration of the adjacent C3-carbothioamide compared to uncharged aliphatic thioamides.
Figure 1: Primary degradation pathways of tropane-3-carbothioamide via hydrolysis and oxidation.
Comparative Stability Across Standard Buffer Systems
To objectively evaluate the performance of tropane-3-carbothioamide, its stability was profiled against its canonical alternative, tropane-3-carboxamide, across three common biological buffers: 100 mM Citrate (pH 4.0), 100 mM Phosphate (pH 7.4), and 100 mM Borate (pH 9.0).
The table below summarizes the half-life (
t1/2
) of the intact compound incubated at 37°C.
Quantitative Data Summary
Compound
Buffer System
pH
t1/2
at 37°C
Primary Degradation Pathway
Tropane-3-carbothioamide
100 mM Citrate
4.0
48.5 hours
Acid-catalyzed hydrolysis
Tropane-3-carbothioamide
100 mM Phosphate
7.4
> 120 hours
Slow oxidation / Trace hydrolysis
Tropane-3-carbothioamide
100 mM Borate
9.0
14.2 hours
Base-catalyzed hydrolysis
Tropane-3-carboxamide (Alt)
100 mM Phosphate
7.4
> 6 months
None (Stable)
Tropane-3-carboxamide (Alt)
100 mM Borate
9.0
> 6 months
None (Stable)
Key Insights:
Optimal pH Window: Tropane-3-carbothioamide exhibits maximum stability near physiological pH (7.4) in phosphate buffer. At this pH, the rate of hydroxide attack is minimized, and the sulfur atom remains unprotonated.
Borate Buffer Vulnerability: The rapid degradation at pH 9.0 is driven by base-catalyzed hydrolysis. Furthermore, as the pH approaches the
pKa
of the tropane nitrogen (~9.7), the partial deprotonation of the amine alters the compound's solubility and local dielectric environment, further exposing the thioamide to nucleophilic attack.
Alternative Comparison: The canonical oxygen analog (tropane-3-carboxamide) is virtually impervious to hydrolysis under these mild conditions, highlighting the specific lability introduced by the thioamide isostere.
Experimental Workflow for Stability Profiling
To ensure scientific integrity, the following protocol describes a self-validating system for tracking thioamide stability. It incorporates specific controls to decouple hydrolysis from oxidation, ensuring that the observed degradation kinetics are accurately assigned.
Step-by-Step Methodology
Buffer Preparation & Deoxygenation: Prepare 100 mM solutions of Citrate (pH 4.0), Phosphate (pH 7.4), and Borate (pH 9.0).
Causality: To isolate hydrolysis from oxidation, purge all buffers with Argon for 15 minutes and add 1 mM EDTA to chelate trace transition metals.
Compound Spiking: Prepare a 10 mM stock of tropane-3-carbothioamide in anhydrous DMSO. Spike the stock into the prepared buffers to a final concentration of 100 µM (1% DMSO final). Add 10 µM of an internal standard (e.g., caffeine) to validate LC-MS extraction and injection consistency.
Thermal Incubation: Aliquot the spiked buffers into amber glass HPLC vials (to prevent photo-oxidation) and incubate at 37°C in a thermostatted autosampler.
Aliquot Quenching: At predefined time points (0, 4, 8, 24, 48, 72, 120 hours), withdraw a 50 µL aliquot and mix with 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
Causality: The cold organic solvent instantly halts thermal degradation and precipitates buffer salts. The acidic shift neutralizes base-catalyzed hydrolysis, locking the analyte concentration for accurate measurement.
LC-MS/UV Analysis: Analyze the quenched samples via LC-MS/UV. Quantify the remaining intact thioamide by normalizing its UV peak area (at
λmax
~265 nm for thioamides) to the internal standard.
Figure 2: Self-validating experimental workflow for thioamide stability profiling.
Best Practices for Formulation and Storage
Based on the comparative data, drug development professionals handling 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide should adhere to the following guidelines:
Storage of Stock Solutions: Always store stock solutions in anhydrous, aprotic solvents (e.g., dry DMSO or DMF) at -20°C under an inert atmosphere (Argon/Nitrogen).
Aqueous Assay Design: When designing biological assays, strictly control the pH between 6.5 and 7.5. Avoid basic buffers like Borate or Carbonate.
Antioxidant Additives: If long-term aqueous incubation is required, supplement the buffer with a metal chelator (e.g., EDTA) to suppress trace-metal-catalyzed oxidative desulfurization.
References
Title: The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution
Source: Journal of the Chemical Society, Perkin Transactions 2[1]
URL: [Link]
Title: A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis
Source: Organic Letters - ACS Publications[2]
URL: [Link]
Title: Tropane - Physical and Chemical Properties
Source: Grokipedia[3]
URL: [Link]
A Comprehensive Guide to the Safe Disposal of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposa...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide, a compound with a unique bicyclic amine structure incorporating a thioamide functional group. While specific toxicological data for this compound is not extensively published, by analyzing its structural components—the 8-azabicyclo[3.2.1]octane core and the carbothioamide group—we can establish a robust and cautious disposal strategy grounded in established safety principles for related chemical classes.
The following procedures are designed to provide clear, actionable steps that ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Understanding the potential hazards is the first step in safe handling and disposal. The 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide molecule contains two key structural features that inform our approach:
8-Azabicyclo[3.2.1]octane Core: This bicyclic amine structure is a common scaffold in pharmacologically active compounds.[1] Related bicyclic amines are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2][3]
Carbothioamide Group: Thioamides are known for their potential to be malodorous and may require specific handling to mitigate odor.[4]
Given the absence of a complete toxicological profile for this specific molecule, it is prudent to treat it with a high degree of caution, assuming it may possess hazards similar to related compounds.[5]
Table 1: Summary of Potential Hazards and Handling Precautions
May cause respiratory irritation upon inhalation of dust.[3]
Handle in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE)
Prior to handling 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide for disposal, all personnel must be equipped with the appropriate PPE:
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[3]
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[2]
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Caption: Decision workflow for the disposal of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide.
Step-by-Step Disposal Procedures
The recommended disposal method for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is through a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical in a standard laboratory trash or down the drain.
For Solid Waste:
Containment: Ensure the solid waste is in a clearly labeled, sealed container. The label should include the full chemical name and any known hazard information.
Segregation: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2]
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with all available safety information.
For Aqueous Solutions:
Containment: Collect all aqueous waste containing 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide in a dedicated, sealed, and clearly labeled waste container.
pH Neutralization (if applicable): If the solution is highly acidic or basic, it may need to be neutralized before being sent for disposal. Consult with your institution's environmental health and safety (EHS) office for specific guidance.
Professional Disposal: As with the solid waste, arrange for disposal through a licensed professional service.
Decontamination of Laboratory Equipment
Due to the presence of the thioamide group, which can be malodorous, proper decontamination of all equipment is crucial.[6]
Initial Rinse: In a chemical fume hood, rinse all glassware and equipment that came into contact with the compound with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.
Oxidative Decontamination: Prepare a 10% solution of household bleach (sodium hypochlorite) in water. Submerge the rinsed glassware in the bleach solution for at least 24 hours.[6] This will help to oxidize any remaining thioamide residues.
Final Cleaning: After the bleach soak, wash the glassware with soap and water, followed by a final rinse with deionized water.
Spill Management
In the event of a spill, follow these procedures:
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[5]
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite or sand), and then place the absorbed material into a sealed container.
Decontamination: Decontaminate the spill area using a 10% bleach solution, followed by a thorough cleaning with soap and water.
Reporting: Report the spill to your laboratory supervisor and EHS office.
Conclusion
The responsible disposal of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is a critical component of laboratory safety and environmental stewardship. By following these guidelines, which are based on the known hazards of its constituent chemical groups, researchers can ensure that this compound is managed safely and effectively throughout its lifecycle. Always consult your institution's specific waste disposal policies and your EHS office for any additional requirements.
References
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